Phenyl 4-chloro-1-hydroxy-2-naphthoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
phenyl 4-chloro-1-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJEXLNOGLBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189811 | |
| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36268-75-4 | |
| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36268-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036268754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0DFM8I6D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Phenyl 4-chloro-1-hydroxy-2-naphthoate: Structure, Synthesis, and Characterization
This document provides an in-depth technical examination of Phenyl 4-chloro-1-hydroxy-2-naphthoate, a specialized naphthoate ester. Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes foundational chemical principles with practical, field-proven insights. We will explore the molecule's core structure, propose a robust synthetic pathway, detail its analytical characterization, and discuss its potential applications, grounding all claims in authoritative references.
Molecular Structure and Physicochemical Properties
Phenyl 4-chloro-1-hydroxy-2-naphthoate (CAS No. 36268-75-4) is a derivative of 1-hydroxy-2-naphthoic acid, a scaffold found in various natural products and bioactive compounds.[1] The introduction of a chlorine atom at the 4-position and a phenyl ester at the 2-position creates a molecule with distinct electronic and steric properties poised for further functionalization or direct application.
A defining characteristic of this molecule, inferred from studies on its parent compound Phenyl 1-hydroxy-2-naphthoate, is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton at the 1-position and the carbonyl oxygen of the ester group.[2] This interaction is critical as it locks the molecule into a stable, planar conformation, which significantly influences its chemical reactivity, spectroscopic behavior, and potential for self-assembly in condensed phases.
Caption: 2D Structure of Phenyl 4-chloro-1-hydroxy-2-naphthoate.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 36268-75-4 | [3][4] |
| Molecular Formula | C₁₇H₁₁ClO₃ | [3][4] |
| Molecular Weight | 298.72 g/mol | [3][4] |
| IUPAC Name | Phenyl 4-chloro-1-hydroxynaphthalene-2-carboxylate | [3] |
| SMILES | c1ccc(cc1)OC(=O)c2cc(c3ccccc3c2O)Cl | [4] |
| InChI Key | PRPJEXLNOGLBCN-UHFFFAOYSA-N | [3][4] |
| LogP | 5.12 |[3] |
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate is sparse, a logical and robust pathway can be designed based on established chemical transformations. The most direct approach is the esterification of 4-chloro-1-hydroxy-2-naphthoic acid with phenol. This precursor acid is a known compound, ensuring the feasibility of the route.[5]
The key challenge in this esterification is activating the carboxylic acid for nucleophilic attack by the weakly nucleophilic phenol. Standard Fischer esterification (acid catalysis) is often ineffective for this substrate combination. Therefore, the use of a coupling agent is the preferred industrial and laboratory method. Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a classic and highly effective choice.
Causality of Experimental Choices:
-
DCC (Dicyclohexylcarbodiimide): DCC is a powerful dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the phenol.
-
DMAP (4-Dimethylaminopyridine): DMAP serves as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate (or an anhydride formed in situ) to generate a more reactive N-acylpyridinium species, which accelerates the rate-limiting attack by phenol.
-
Solvent (Dichloromethane - DCM): DCM is an excellent choice as it is relatively inert, effectively solubilizes the reactants, and simplifies the workup, as the dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: DCC/DMAP-Mediated Esterification
This protocol is a self-validating system. Successful synthesis is confirmed by the precipitation of the DCU byproduct and subsequent characterization of the purified product against the analytical data outlined in Section 3.
-
Preparation: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-chloro-1-hydroxy-2-naphthoic acid (1.0 eq), phenol (1.1 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of naphthoic acid) to the flask and stir until all solids are dissolved.
-
Reaction Initiation: In a separate beaker, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Workup: Upon completion (monitored by TLC), filter the reaction mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure Phenyl 4-chloro-1-hydroxy-2-naphthoate.
Analytical Characterization and Spectroscopic Profile
While a complete experimental dataset for Phenyl 4-chloro-1-hydroxy-2-naphthoate is not available in public repositories, an accurate spectroscopic profile can be predicted based on data from its precursor acid and unchlorinated parent ester.[2][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum will be characterized by distinct regions for the aromatic protons and a downfield-shifted hydroxyl proton due to strong intramolecular hydrogen bonding. The 13C NMR will show a characteristic carbonyl signal and signals for the 17 aromatic carbons.
Table 2: Predicted NMR Spectral Data (in CDCl₃ or DMSO-d₆)
| Data Type | Predicted Chemical Shift (δ, ppm) | Rationale / Key Features |
|---|---|---|
| ¹H NMR | 10.0 - 12.0 (s, 1H) | -OH proton, significantly deshielded by intramolecular H-bonding. |
| 7.0 - 8.5 (m, 9H) | Complex multiplet region for the 9 protons of the naphthyl and phenyl rings. Protons adjacent to the chloro and ester groups will be most affected. Based on data for 4-chloro-1-hydroxy-2-naphthoic acid, a proton signal around 8.3 ppm is expected.[5] | |
| ¹³C NMR | 165 - 175 | Ester carbonyl carbon (C=O). |
| | 110 - 160 | Aromatic carbons. Signals will include quaternary carbons bonded to O, Cl, and the ester group, as well as protonated carbons. |
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence of the key functional groups and the intramolecular hydrogen bond. Analysis of the parent compound, Phenyl 1-hydroxy-2-naphthoate, shows a dominant C=O stretching band around 1671-1693 cm⁻¹.[2]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
|---|---|---|
| ~3200 (broad) | O-H stretch | Broadened and shifted to lower frequency due to strong intramolecular hydrogen bonding. |
| 1670 - 1690 | C=O stretch (ester) | Lower than a typical aromatic ester (~1720 cm⁻¹) due to conjugation and hydrogen bonding.[2] |
| 1200 - 1250 | C-O stretch (ester) | Strong, characteristic anti-symmetric stretching mode.[2] |
| 1000 - 1100 | C-Cl stretch | Aromatic carbon-chlorine bond vibration. |
| 1450 - 1600 | C=C stretch | Aromatic ring vibrations. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and elemental composition. The key feature will be the isotopic signature of the chlorine atom.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 298, with a corresponding M+2 peak at m/z 300 in an approximate 3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom.[4]
-
Key Fragmentation:
-
[M - C₆H₅O]⁺: Loss of the phenoxy radical (93 u) is a likely fragmentation pathway for phenyl esters.
-
[M - CO]⁺: Decarbonylation (loss of 28 u) is a known photochemical and potential mass spectrometric fragmentation pathway for this class of compounds.[2]
-
Fragments corresponding to the 4-chloro-1-hydroxynaphthoyl cation.
-
Chromatographic Analysis
As a moderately nonpolar molecule (LogP ≈ 5.12), Phenyl 4-chloro-1-hydroxy-2-naphthoate is well-suited for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Protocol: RP-HPLC Method for Analysis
-
Column: C18 stationary phase (e.g., Newcrom R1).[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier.[3]
-
For standard UV detection: 0.1% Phosphoric Acid.
-
For Mass Spectrometry (MS) detection: 0.1% Formic Acid is required as it is volatile.[3]
-
-
Detection: UV spectrophotometry (typically 254 nm or a wavelength of maximum absorbance) or Mass Spectrometry.
-
Application: This method is scalable and suitable for purity assessment, isolation of impurities in preparative separations, and pharmacokinetic studies.[3]
Potential Applications and Future Research
The unique structure of Phenyl 4-chloro-1-hydroxy-2-naphthoate positions it as a valuable compound in both materials science and medicinal chemistry.
-
Materials Science: The unchlorinated parent compound is utilized as a nematic liquid crystal intermediate.[1][6] The introduction of the polar chlorine atom can be exploited to modulate the dielectric anisotropy and melting point of liquid crystal mixtures, making the title compound a prime candidate for research into new display technologies.
-
Drug Discovery and Development: The 1-hydroxy-2-naphthoate scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in natural products with cytotoxic properties and synthetic molecules with anti-inflammatory and antibacterial activities.[1] Naphthoquinone derivatives have shown significant cytotoxic activity against various cancer cell lines.[7] Phenyl 4-chloro-1-hydroxy-2-naphthoate can serve as:
-
An intermediate for the synthesis of more complex, biologically active molecules.
-
A candidate for screening in anticancer, anti-inflammatory, or anti-infective assays.
-
Future Research Directions:
-
Definitive Synthesis and Characterization: Execution of the proposed synthesis and full experimental characterization (NMR, IR, MS, X-ray crystallography) to confirm the predicted structural and spectroscopic properties.
-
Biological Screening: Systematic evaluation of its cytotoxic, anti-inflammatory, and antimicrobial activities to validate its potential as a drug lead.
-
Liquid Crystal Formulation: Investigation of its properties when incorporated into liquid crystal mixtures to assess its impact on phase behavior and electro-optical performance.
Conclusion
Phenyl 4-chloro-1-hydroxy-2-naphthoate is a multifaceted molecule whose true potential is beginning to be understood. Its structure, dominated by a stabilizing intramolecular hydrogen bond, provides a rigid and functionalizable platform. Based on a robust analysis of its parent compounds, we have proposed a reliable synthetic route and a detailed analytical profile. This guide serves as a foundational resource for researchers aiming to harness the properties of this compound for advanced applications, from next-generation liquid crystal displays to the development of novel therapeutic agents.
References
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National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2-naphthoic acid. PubChem Compound Database. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Phenyl 4-chloro-1-hydroxy-2-naphthoate. Retrieved from [Link]
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Sıdır, I., et al. (2021). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Photochem, 1(1), 10-25. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE. Retrieved from [Link]
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Hebei Medipharm Co., Ltd. (n.d.). 1-Hydroxy-2-Naphthoic Acid. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-hydroxy-5-methoxy-1-phenyl-2-naphthoic acid. Retrieved from [Link]
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Pérez-Sacau, E., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4234. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of phenyl 1-hydroxy-2-naphthoate. Retrieved from [Link]
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Shteinberg, L.Ya., et al. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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da Cunha, E. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 394-403. Retrieved from [Link]
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LookChem. (n.d.). Exploring Phenyl 1-Hydroxy-2-Naphthoate for Liquid Crystal Applications. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0325491). Retrieved from [Link]
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An In-Depth Technical Guide to Phenyl 4-chloro-1-hydroxy-2-naphthoate
This guide provides a comprehensive technical overview of Phenyl 4-chloro-1-hydroxy-2-naphthoate, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, a proposed synthetic pathway, validated analytical methodologies, and its broader scientific context and applications.
Introduction
Phenyl 4-chloro-1-hydroxy-2-naphthoate is a halogenated aromatic ester belonging to the hydroxynaphthoate family. While specific research on this molecule is specialized, the broader class of hydroxynaphthoate derivatives is recognized for significant biological and medicinal properties.[1] These precursor molecules are integral to the synthesis of natural products and have been investigated for anti-carcinogenic, anti-inflammatory, and antibacterial activities.[1] This guide synthesizes available data to present a detailed profile of Phenyl 4-chloro-1-hydroxy-2-naphthoate, focusing on its physicochemical characteristics, synthesis, and analytical validation, thereby providing a foundational resource for its application in research and development.
Section 1: Physicochemical Properties
The fundamental molecular and physical properties of Phenyl 4-chloro-1-hydroxy-2-naphthoate are critical for its application in experimental design. These properties dictate its solubility, reactivity, and analytical behavior. The key identifiers and characteristics are summarized below.
Table 1: Core Physicochemical Data for Phenyl 4-chloro-1-hydroxy-2-naphthoate
| Property | Value | Source |
| Molecular Weight | 298.72 g/mol | [2] |
| Molecular Formula | C₁₇H₁₁ClO₃ | [2] |
| CAS Number | 36268-75-4 | [2] |
| Canonical SMILES | c1ccc(cc1)OC(=O)c2cc(c3ccccc3c2O)Cl | [2] |
| InChI Key | PRPJEXLNOGLBCN-UHFFFAOYSA-N | [2] |
| Stereochemistry | Achiral | [2] |
| Appearance | White to light yellow powder/crystals (inferred from analogs) | [1][3] |
Section 2: Proposed Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway: Lewis Acid-Catalyzed Acylation
The proposed synthesis involves the reaction of 4-chloro-1-naphthol with phenyl chloroformate in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Causality of Experimental Design:
-
Starting Material Selection: 4-chloro-1-naphthol is selected as the starting material to introduce the required chloro- and hydroxyl- functionalities at the correct positions on the naphthalene ring.[5]
-
Reagent Choice: Phenyl chloroformate serves as an efficient acylating agent, providing the phenoxycarbonyl group required for the final ester product.
-
Catalyst Rationale: Anhydrous aluminum chloride is a powerful Lewis acid. Its role is to coordinate with the carbonyl oxygen of phenyl chloroformate, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the electrophilic attack on the electron-rich naphthalene ring of 4-chloro-1-naphthol, driving the esterification reaction. This is analogous to a Friedel-Crafts acylation mechanism.[4][6]
-
Solvent and Temperature: A non-polar aprotic solvent like toluene is suitable for this reaction. Heating to reflux provides the necessary activation energy for the reaction to proceed to completion.[4]
Caption: Proposed workflow for the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a dry, nitrogen-purged, three-neck flask, add 4-chloro-1-naphthol (1.0 eq) and toluene.[4]
-
Catalyst Addition: With stirring, add anhydrous aluminum chloride (1.0 eq) in portions. An exothermic reaction may be observed.[4]
-
Acylation: Heat the resulting slurry to reflux. Add phenyl chloroformate (1.02 eq) dropwise over 30 minutes.[4]
-
Reaction Completion: Maintain the mixture at reflux for an additional 30 minutes post-addition to ensure the reaction goes to completion.[4]
-
Workup: Cool the reaction mixture. Carefully add water, followed by hydrochloric acid, to quench the reaction and dissolve the aluminum salts. The aqueous layer is then separated and discarded.[4]
-
Purification: The organic layer is washed successively with dilute HCl and water. The solvent is removed under reduced pressure.[4]
-
Isolation: The crude product is purified by recrystallization from a suitable solvent, such as isopropyl alcohol, to yield the final product.[4]
Section 3: Analytical Methodologies
The accurate quantification and identification of Phenyl 4-chloro-1-hydroxy-2-naphthoate are essential for its use in research, particularly in areas like pharmacokinetics. A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for this purpose.
Self-Validating RP-HPLC Protocol
This protocol is based on a validated application for the analysis of Phenyl 4-chloro-1-hydroxy-2-naphthoate, providing a reliable, scalable, and Mass-Spectrometry (MS) compatible methodology.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 or equivalent reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.
-
MS-Compatibility: For applications requiring mass spectrometry detection (LC-MS), phosphoric acid must be replaced with a volatile modifier like formic acid. This is a critical consideration as non-volatile buffers like phosphate will contaminate the MS ion source.
-
Scalability: This liquid chromatography method is suitable for both analytical quantification and preparative separation for impurity isolation.
Caption: Standard workflow for the RP-HPLC analysis of Phenyl 4-chloro-1-hydroxy-2-naphthoate.
Section 4: Applications and Scientific Context
The utility of Phenyl 4-chloro-1-hydroxy-2-naphthoate stems from its structural motifs and the established applications of its parent compounds.
-
Drug Development and Pharmacokinetics: The existence of a validated HPLC method suggests its use as a reference standard in analytical chemistry. It can be used for the quantification of related active pharmaceutical ingredients (APIs) or as a metabolite in pharmacokinetic studies. The naphthoic acid scaffold is a valuable building block for creating complex molecules with therapeutic potential.[7]
-
Intermediate for Bioactive Compounds: The hydroxynaphthoate skeleton is found in natural products with cytotoxic properties.[1] Esters of hydroxynaphthoic acids are also used as intermediates in the synthesis of anti-carcinogenic compounds and have shown potential anti-inflammatory and antibacterial activities.[1] Therefore, Phenyl 4-chloro-1-hydroxy-2-naphthoate serves as a potential precursor for novel therapeutic agents.
-
Material Science: The un-chlorinated analog, Phenyl 1-hydroxy-2-naphthoate, is utilized as an intermediate for nematic liquid crystals.[1][8] The introduction of a chloro-substituent can modulate the electronic and physical properties of the molecule, suggesting that the chlorinated version could be explored for the development of new liquid crystal materials with tailored characteristics.
-
Agrochemicals and Dyes: Hydroxynaphthoic acid derivatives are foundational in the synthesis of azo dyes and pigments.[9] They also serve as intermediates for crop protection agents like insecticides and herbicides.[7][9]
Section 5: Safety and Handling
While a specific, comprehensive safety datasheet for Phenyl 4-chloro-1-hydroxy-2-naphthoate is not widely available, data from its precursor, 1-Hydroxy-2-naphthoic acid, and a supplier SDS provide a basis for safe handling protocols.[10][11]
-
Primary Hazards (Inferred): The compound is expected to be an irritant.[11] Based on its precursor, it may be harmful if swallowed and cause serious eye and skin irritation.[10][12][13]
-
Handling Precautions:
-
Use only in a well-ventilated area or a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][13]
-
Avoid breathing dust. Prevent dispersion of dust during handling.[10]
-
Wash hands thoroughly after handling.[13]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, separated from strong oxidants, acids, and bases.[10][11]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.[10]
-
It is imperative to treat this compound with the caution afforded to new or partially characterized chemicals.
References
- Current time information in Talladega County, US. Google Search.
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1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 . PubChem - NIH. [Link]
- Process for the synthesis of phenyl esters.
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Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement . PMC - NIH. [Link]
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Synthesis of phenyl 1-hydroxy-2-naphthoate . PrepChem.com. [Link]
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PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE . GSRS. [Link]
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Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate . RSC Publishing. [Link]
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A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments . ResearchGate. [Link]
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ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID . Inchem.org. [Link]
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Synthesis of Phenyl Ester . YouTube. [Link]
- Surfactants based on hydroxynaphthoic esters and preparation and use thereof.
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4-hydroxy-5-methoxy-1-phenyl-2-naphthoic acid . ChemSynthesis. [Link]
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Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection . Jetir.org. [Link]
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NAPHTHAS: METHOD 1550 . NIOSH - CDC. [Link]
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6′-O-Lactose Ester Surfactants as an Innovative Opportunity in the Pharmaceutical Field: From Synthetic Methods to Biological Applications . MDPI. [Link]
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A Comprehensive Spectroscopic Guide to Phenyl 4-chloro-1-hydroxy-2-naphthoate: Characterization for Research and Development
An In-depth Technical Guide
Abstract
Phenyl 4-chloro-1-hydroxy-2-naphthoate is a substituted aromatic ester belonging to the hydroxynaphthoate class of compounds. Derivatives within this family are recognized for their significant biological and medicinal properties, serving as crucial intermediates in the synthesis of anti-carcinogenic compounds and natural products.[1] Given its potential role in drug discovery and materials science, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required to characterize Phenyl 4-chloro-1-hydroxy-2-naphthoate, designed for researchers, chemists, and quality control professionals. We delve into the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering predictive data, detailed experimental protocols, and expert interpretation to ensure scientific integrity and reproducibility.
Molecular Profile and Physicochemical Properties
The foundational step in any analysis is understanding the molecule's basic structural and chemical identity. Phenyl 4-chloro-1-hydroxy-2-naphthoate is characterized by a naphthalene core substituted with hydroxyl, chloro, and phenyl ester functional groups. This specific arrangement of electron-withdrawing (chloro, ester) and electron-donating (hydroxyl) groups, combined with the extensive aromatic system, dictates its unique spectroscopic signature.
| Property | Value | Reference |
| Chemical Name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | [2] |
| Synonyms | 4-chloro-1-hydroxy-2-naphthoic acid phenyl ester | [2] |
| CAS Number | 36268-75-4 | [2][3] |
| Molecular Formula | C₁₇H₁₁ClO₃ | [2] |
| Molecular Weight | 298.72 g/mol | [2][3] |
| Structure | ||
| InChI Key | PRPJEXLNOGLBCN-UHFFFAOYSA-N | [3] |
Infrared (IR) Spectroscopy: Functional Group Interrogation
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretches, bends). For Phenyl 4-chloro-1-hydroxy-2-naphthoate, IR spectroscopy is instrumental in confirming the presence of the hydroxyl, ester carbonyl, and aromatic systems.
Causality Behind Experimental Choices
The choice of sampling technique (e.g., Attenuated Total Reflectance vs. KBr pellet) depends on the sample's physical state and the required data quality. For a crystalline solid like this, the KBr pellet method is effective for producing a high-resolution spectrum, while ATR is faster and requires minimal sample preparation. The key diagnostic peaks for aromatic esters are typically strong and well-defined, making them readily identifiable.[4] A critical feature to anticipate is the effect of intramolecular hydrogen bonding between the 1-hydroxy group and the 2-ester carbonyl, which significantly broadens and shifts the O-H stretching frequency.[5][6]
Predicted IR Absorption Data
The following table outlines the predicted characteristic absorption bands, based on data from analogous structures and established group frequencies.[7]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment |
| ~3200 | Broad, Medium | O-H Stretch | 1-Hydroxy group (Intramolecular H-bonded) |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H (Naphthyl & Phenyl) |
| ~1685 | Strong, Sharp | C=O Stretch | Ester Carbonyl (Conjugated, H-bonded) |
| 1600, 1580, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~1280 | Strong | C-C-O Stretch | Asymmetric Ester Stretch |
| ~1120 | Strong | O-C-C Stretch | Symmetric Ester Stretch |
| ~750 | Strong | C-Cl Stretch | Carbon-Chlorine Bond |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of Phenyl 4-chloro-1-hydroxy-2-naphthoate with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Mount the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking on the resulting spectrum.
Data Interpretation Workflow
Caption: Workflow for FTIR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework
NMR spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.
Causality Behind Experimental Choices
The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if solubility is limited or if exchangeable protons (like the -OH group) are of key interest, deuterated dimethyl sulfoxide (DMSO-d₆) is superior as it slows down the proton exchange rate. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for referencing chemical shifts. A spectrometer frequency of at least 400 MHz is recommended for ¹H NMR to achieve good signal dispersion in the crowded aromatic region.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The spectrum is predicted by analyzing substituent effects on the naphthalene and phenyl rings. The intramolecular hydrogen bond is expected to significantly downshift the hydroxyl proton resonance.[8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | s (broad) | 1H | 1-OH (H-bonded) |
| ~8.40 | d | 1H | H-8 (Peri proton) |
| ~8.15 | s | 1H | H-3 |
| ~7.90 | d | 1H | H-5 |
| ~7.75 | t | 1H | H-7 |
| ~7.65 | t | 1H | H-6 |
| ~7.50 | t | 2H | Phenyl H (meta) |
| ~7.35 | t | 1H | Phenyl H (para) |
| ~7.30 | d | 2H | Phenyl H (ortho) |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (Ester Carbonyl) |
| ~158.0 | C-1 (Attached to OH) |
| ~150.0 | Phenyl C (ipso, attached to O) |
| ~135.0 - 120.0 | Aromatic C-H & Quaternary C |
| ~129.8 | Phenyl C (para) |
| ~129.5 | Phenyl C (meta) |
| ~125.0 | Phenyl C (ortho) |
| ~118.0 | C-4 (Attached to Cl) |
| ~115.0 | C-2 (Attached to C=O) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a 30° pulse angle, a 2-second relaxation delay, and 8-16 scans.
-
¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Integrate the ¹H signals and reference both spectra to TMS (0 ppm).
NMR Data Acquisition and Processing Workflow
Caption: General workflow for NMR sample preparation and analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For a chloro-containing compound, MS is particularly diagnostic due to the characteristic isotopic distribution of chlorine.
Causality Behind Experimental Choices
Electron Ionization (EI) is a common, high-energy ionization technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum for a given compound. The most critical observation for Phenyl 4-chloro-1-hydroxy-2-naphthoate will be the molecular ion region. Chlorine exists naturally as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[9] This results in a pair of peaks for the molecular ion (and any chlorine-containing fragments) separated by 2 mass units (m/z), with a relative intensity ratio of ~3:1. This pattern is an unambiguous indicator of the presence of a single chlorine atom.[10]
Predicted Mass Spectrum Data (EI)
| m/z (Mass/Charge) | Relative Intensity | Identity |
| 298 / 300 | ~3:1 | [M]⁺ (Molecular Ion) |
| 263 | Variable | [M - Cl]⁺ |
| 204 / 206 | ~3:1 | [M - OPh]⁺ (Loss of phenoxy radical) |
| 176 / 178 | ~3:1 | [M - OPh - CO]⁺ |
| 94 | Variable | [PhOH]⁺ (Phenol) |
| 77 | Variable | [Ph]⁺ (Phenyl cation) |
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) for separation and purification. Set the GC oven temperature program to ensure elution of the compound.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Mass Spectrometry Analysis Workflow
Caption: Workflow for structural analysis by GC-MS.
Conclusion: A Unified Spectroscopic Profile
The comprehensive characterization of Phenyl 4-chloro-1-hydroxy-2-naphthoate is reliably achieved through the synergistic application of IR, NMR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle.
-
IR Spectroscopy confirms the key functional groups, notably the intramolecularly hydrogen-bonded hydroxyl group (~3200 cm⁻¹) and the conjugated ester carbonyl (~1685 cm⁻¹).
-
NMR Spectroscopy provides the definitive carbon-hydrogen framework, with ¹H NMR resolving the distinct aromatic protons and the downfield-shifted hydroxyl proton, and ¹³C NMR identifying all unique carbon environments.
-
Mass Spectrometry verifies the molecular weight (298.72 g/mol ) and elemental composition through the unmistakable 3:1 isotopic pattern of the molecular ion at m/z 298/300, confirming the presence of a single chlorine atom.
Together, these spectroscopic data points provide an unambiguous and robust analytical package for the identification and quality assessment of Phenyl 4-chloro-1-hydroxy-2-naphthoate, empowering its use in advanced research and development applications.
References
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE. FDA.gov. Retrieved from [Link]
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Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Retrieved from [Link]
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SIELC Technologies. (2018). Phenyl 4-chloro-1-hydroxy-2-naphthoate. SIELC.com. Retrieved from [Link]
-
Sıdır, I., et al. (2016). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Molecules, 21(9), 1156. MDPI. Retrieved from [Link]
-
Let's Talk Chemistry. (2023). Chloro pattern in Mass Spectrometry. YouTube. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
Sıdır, I., et al. (2016). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. ResearchGate. Retrieved from [Link]
-
Kitching, W., et al. (1976). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 41(12), 2055-2067. ACS Publications. Retrieved from [Link]
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Reddit user post. (2021). Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes. Reddit. Retrieved from [Link]
-
Clark, J. (n.d.). MASS SPECTRA - THE M+2 PEAK. Chemguide.co.uk. Retrieved from [Link]
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Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
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Introduction: The Compound and Its Spectroscopic Challenge
An In-Depth Technical Guide to the 13C NMR Spectroscopy of Phenyl 4-chloro-1-hydroxy-2-naphthoate
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Phenyl 4-chloro-1-hydroxy-2-naphthoate (CAS 36268-75-4). It is intended for researchers, scientists, and drug development professionals who utilize NMR for the structural elucidation and characterization of complex organic molecules. This document moves beyond a simple data report, offering a detailed theoretical framework, a validated experimental protocol, and a predictive interpretation of the 13C NMR spectrum, grounded in established principles and data from related chemical structures.
Phenyl 4-chloro-1-hydroxy-2-naphthoate is a substituted aromatic ester with the molecular formula C17H11ClO3[1]. Molecules of this class, derived from hydroxynaphthoic acids, are significant in medicinal chemistry and materials science, often serving as intermediates for the synthesis of bioactive compounds[2]. The precise characterization of such molecules is paramount, and 13C NMR spectroscopy is an indispensable tool for confirming their covalent structure.
The molecule's structure presents a rich and complex 13C NMR spectrum. It comprises a disubstituted naphthalene core, a phenyl ester group, and a variety of functional groups—hydroxyl, chloro, and carbonyl—each exerting a distinct electronic influence on the carbon skeleton. This guide will systematically deconstruct the molecule to predict, assign, and understand its 13C NMR signature.
Theoretical Framework for 13C NMR Analysis
Core Principles of 13C NMR Spectroscopy
13C NMR spectroscopy detects the nuclear spin of the 13C isotope, which accounts for approximately 1.1% of all carbon atoms[3]. The chemical environment surrounding each carbon atom influences its resonance frequency, resulting in a "chemical shift" (δ) measured in parts per million (ppm)[4]. Key factors influencing the chemical shift include:
-
Hybridization: sp2 carbons (aromatic, alkene, carbonyl) resonate at higher chemical shifts (downfield) than sp3 carbons (alkane)[5].
-
Electronegativity: Attachment of electronegative atoms (O, Cl) deshields the carbon nucleus, shifting its signal downfield[6].
-
Anisotropic Effects: The π-electron clouds of aromatic rings induce magnetic fields that significantly influence the chemical shifts of the ring carbons.
-
Substituent Effects: Both electron-donating groups (e.g., -OH) and electron-withdrawing groups (e.g., -Cl, -C=O) alter the electron density and thus the chemical shifts of nearby carbons, with predictable ortho, meta, and para effects[7].
Structural Analysis and Signal Prediction
The structure of Phenyl 4-chloro-1-hydroxy-2-naphthoate lacks any element of symmetry that would render any of its 17 carbon atoms chemically equivalent.[8] Therefore, a standard proton-decoupled 13C NMR spectrum is expected to display 17 distinct signals .
To predict the chemical shifts, we can dissect the molecule into its constituent parts: the 4-chloro-1-hydroxynaphthalene system, the ester carbonyl group, and the phenyl ring.
-
Naphthalene Carbons (10 signals): The chemical shifts of substituted naphthalenes are well-documented.[7][9] The parent naphthalene molecule shows signals around 126-128 ppm for the CH carbons and ~134 ppm for the quaternary bridgehead carbons[10]. The -OH, -Cl, and -COOPh substituents will significantly modify these values. The carbon bearing the hydroxyl group (C1) will be strongly deshielded, while the carbon bearing the chloro group (C4) will also experience a downfield shift.
-
Ester Carbonyl Carbon (1 signal): The carbonyl carbon of an ester is highly deshielded due to the double bond to one oxygen and a single bond to another. Its chemical shift is typically found in the 165-185 ppm range[4][6].
-
Phenyl Ring Carbons (6 signals): The phenyl group attached to the ester oxygen will exhibit six distinct signals. The ipso-carbon (C1'), directly attached to the oxygen, will be shifted downfield into the 150-160 ppm region. The ortho (C2'/C6'), meta (C3'/C5'), and para (C4') carbons will have shifts characteristic of a monosubstituted benzene ring, generally appearing between 120 and 135 ppm[6].
Experimental Protocol for Data Acquisition
This section outlines a robust, self-validating protocol for acquiring a high-quality 13C NMR spectrum of Phenyl 4-chloro-1-hydroxy-2-naphthoate.
Sample Preparation
-
Mass: Accurately weigh 20-50 mg of the solid sample.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common first choice due to its excellent dissolving power for many organic compounds. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable alternative if solubility in CDCl3 is poor. The solvent peak will serve as a secondary internal reference (CDCl3: δ ≈ 77.16 ppm; DMSO-d6: δ ≈ 39.52 ppm)[11].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm).
-
Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.
-
Homogenization: Securely cap the tube and gently agitate or sonicate until the sample is completely dissolved, ensuring a homogenous solution.
NMR Instrument Parameters (Example for a 400 MHz Spectrometer)
-
Nucleus: 13C
-
Frequency: ~100 MHz
-
Technique: Proton-decoupled (e.g., zgpg30)
-
Spectral Width (SW): 0 to 220 ppm (to ensure all signals, especially the carbonyl, are captured).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for obtaining accurate integrals for quaternary carbons, which have longer relaxation times.[4]
-
Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration. A higher number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent residual peak to its known value.
-
Peak Picking: Identify and label the chemical shift of all distinct signals.
Spectral Interpretation and Assignment
The following table provides the predicted chemical shifts for the 17 unique carbons of Phenyl 4-chloro-1-hydroxy-2-naphthoate. These predictions are based on additive models and data from analogous structures such as 1-chloronaphthalene, 1-hydroxy-2-naphthoic acid, and phenyl esters.[12][13][14]
Predicted 13C Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | 165 - 175 | Ester carbonyl carbon, highly deshielded.[6] |
| C1 | 155 - 162 | Aromatic C-OH, strongly deshielded by oxygen. |
| C1' | 150 - 155 | Phenyl ipso-carbon attached to ester oxygen. |
| C4 | 135 - 142 | Aromatic C-Cl, deshielded by chlorine and aromatic system. |
| C4a | 132 - 138 | Quaternary naphthalene carbon adjacent to C4. |
| C8a | 130 - 136 | Quaternary naphthalene carbon adjacent to C1. |
| C4' | 129 - 132 | Para-carbon of the phenyl ring. |
| C6 | 128 - 131 | Naphthalene CH, typical aromatic region. |
| C2'/C6' | 125 - 129 | Ortho-carbons of the phenyl ring. |
| C8 | 126 - 129 | Naphthalene CH, typical aromatic region. |
| C5 | 125 - 128 | Naphthalene CH, typical aromatic region. |
| C7 | 123 - 127 | Naphthalene CH, typical aromatic region. |
| C3'/C5' | 121 - 125 | Meta-carbons of the phenyl ring. |
| C3 | 118 - 124 | Naphthalene CH, ortho to carbonyl, shielded. |
| C2 | 110 - 118 | Quaternary carbon, ortho to C-OH and C=O. |
| C2'/C6' | 115 - 122 | Ortho-carbons of the phenyl ring (alternative range). |
Note: These are predictive ranges. Actual values may vary based on solvent and other experimental conditions. The assignments for the closely spaced aromatic CH signals would require 2D NMR for definitive confirmation.
Visualization of Molecular Structure and Assignments
The following DOT script generates a diagram of the Phenyl 4-chloro-1-hydroxy-2-naphthoate structure with numbered carbons corresponding to the table above.
Caption: Numbering scheme for Phenyl 4-chloro-1-hydroxy-2-naphthoate.
Advanced Verification: 2D NMR Techniques
While the above predictions provide a strong foundation, unambiguous assignment, especially for the crowded aromatic region (120-140 ppm), requires two-dimensional (2D) NMR experiments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would definitively distinguish the quaternary carbons (which will not show a correlation) from the protonated CH carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. For example, the proton on C3 would show a correlation to the carbonyl carbon (C=O) and C1, confirming their proximity in the structure. The protons on the phenyl ring would show correlations to the ipso-carbon (C1'), verifying the ester linkage.
The combination of these techniques provides a self-validating system for the complete and accurate assignment of every signal in the 13C NMR spectrum.
Conclusion
The 13C NMR spectrum of Phenyl 4-chloro-1-hydroxy-2-naphthoate is predicted to be complex, showing 17 unique signals corresponding to its asymmetric structure. A thorough analysis, combining foundational NMR principles with predictive models based on substituent effects, allows for a confident preliminary assignment of these signals. The ester carbonyl carbon is expected at the lowest field (165-175 ppm), followed by the oxygen- and halogen-substituted aromatic carbons, with the remaining aromatic carbons appearing between 110-140 ppm. For definitive, publication-quality assignment, this 1D analysis should be supplemented with 2D NMR experiments such as HSQC and HMBC. The methodologies and predictive data presented in this guide provide a robust framework for the empirical analysis of this compound and other similarly complex naphthoate derivatives.
References
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M. A. Al-Haiza, M. S. Mostafa, and M. Y. El-Kady, "1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones," Magnetic Resonance in Chemistry, 2021. [Online]. Available: [Link]
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J. Clark, "Interpreting C-13 NMR Spectra," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
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The Organic Chemistry Tutor, "Carbon-13 NMR Spectroscopy," YouTube, 2019. [Online]. Available: [Link]
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J. R. Nanney and C. A. L. Mahaffy, "The Prediction of the 13C NMR Signal Positions in Substituted Naphthalenes, Part 2: The Use of Statistical Substituent Chemical Shift (SSCS) Values," Spectroscopy Letters, 2000. [Online]. Available: [Link]
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PrepChem, "Synthesis of phenyl 1-hydroxy-2-naphthoate," prepchem.com. [Online]. Available: [Link]
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D. J. Cook, R. S. Macomber, and P. D. Berger, "Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts," The Journal of Organic Chemistry, 1979. [Online]. Available: [Link]
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M. D. P. de Ferreira, et al., "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," Molecules, 2016. [Online]. Available: [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of Phenyl 4-chloro-1-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenyl 4-chloro-1-hydroxy-2-naphthoate is a complex aromatic ester with significant potential as an intermediate in medicinal chemistry and materials science.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization and quality control of this molecule. This guide details the theoretical principles, experimental protocols, and spectral interpretation for the Fourier-Transform Infrared (FT-IR) analysis of Phenyl 4-chloro-1-hydroxy-2-naphthoate. Key spectral features include a broad O-H stretching band indicative of strong intramolecular hydrogen bonding, a conjugated C=O ester stretch, and a series of characteristic absorptions from the substituted naphthalene and phenyl ring systems. Adherence to the described protocols will ensure the acquisition of high-quality, reproducible spectra essential for unambiguous compound identification and purity assessment.
Introduction: The Role of IR Spectroscopy in Characterizing Naphthoate Esters
Phenyl 4-chloro-1-hydroxy-2-naphthoate (Molecular Formula: C₁₇H₁₁ClO₃) is a multi-functionalized aromatic compound.[2][3] Its structure, featuring a hydroxylated and chlorinated naphthalene core linked to a phenyl group via an ester bridge, presents a unique synthetic platform. Derivatives of hydroxynaphthoates are recognized for their biological and medicinal properties, serving as intermediates in the synthesis of anti-carcinogenic and anti-inflammatory agents.[1]
Given its complexity, rigorous structural verification is paramount. Infrared spectroscopy is a cornerstone technique for this purpose, as it probes the vibrational modes of a molecule's functional groups. Each functional group (e.g., O-H, C=O, C-Cl) absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint." This guide provides a detailed framework for understanding and utilizing FT-IR spectroscopy for the comprehensive analysis of this target molecule.
Molecular Structure and Predicted Vibrational Modes
A thorough analysis of an IR spectrum begins with a theoretical prediction of the absorption bands based on the molecule's structure.
Chemical Structure of Phenyl 4-chloro-1-hydroxy-2-naphthoate:
The key functional groups and their expected vibrational characteristics are:
-
Hydroxyl (O-H) Group: In a free, non-hydrogen-bonded state, the O-H stretching vibration of a phenol appears as a sharp band around 3600 cm⁻¹. However, in this molecule, the hydroxyl group is ortho to the ester's carbonyl group, creating a strong intramolecular hydrogen bond. This bonding weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber (typically 3500-3200 cm⁻¹) and to become significantly broadened.[4][5][6] This broadening is a hallmark of hydrogen bonding.[5]
-
Ester Carbonyl (C=O) Group: The C=O stretch in esters is one of the most intense absorptions in an IR spectrum. For a typical saturated aliphatic ester, this band appears around 1750-1735 cm⁻¹.[7] However, in Phenyl 4-chloro-1-hydroxy-2-naphthoate, two factors lower this frequency:
-
Conjugation: The carbonyl group is conjugated with the naphthalene ring system, which delocalizes the pi-electrons and weakens the C=O double bond, lowering its vibrational frequency.[8]
-
Intramolecular Hydrogen Bonding: The hydrogen bond from the adjacent hydroxyl group further polarizes the carbonyl, decreasing its frequency. Consequently, the C=O stretch is expected in the range of 1730-1680 cm⁻¹ .
-
-
Ester C-O Stretches: Aromatic esters display two characteristic C-O stretching bands.[9][10] These correspond to the C(=O)-O and the O-C(phenyl) bonds. These strong bands are typically found in the 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ regions.[10]
-
Aromatic Rings (C=C and C-H): Both the naphthalene and phenyl rings will produce a series of absorptions.
-
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ) is characteristic of C-H bonds on an aromatic ring.[11][12]
-
Aromatic C=C Stretch: In-ring carbon-carbon stretching vibrations appear as a series of medium to sharp bands in the 1600-1400 cm⁻¹ region.[11][12]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from C-H out-of-plane ("oop") bending. The exact positions of these bands can provide valuable information about the substitution pattern of the aromatic rings.[11][12]
-
-
Aryl Halide (C-Cl) Stretch: The vibration of the carbon-chlorine bond attached to the aromatic naphthalene ring is expected to produce a medium to strong absorption in the lower frequency "fingerprint" region, typically between 850-550 cm⁻¹ .[12][13]
Experimental Protocol: FT-IR Spectrum Acquisition
For solid samples like Phenyl 4-chloro-1-hydroxy-2-naphthoate, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its simplicity, speed, and minimal sample preparation.[14][15] It enables direct analysis of the solid powder without the need for grinding or pellet pressing.[14][16]
Rationale for ATR Spectroscopy
ATR works by passing an infrared beam through a high-refractive-index crystal (e.g., diamond or zinc selenide).[17] The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few microns into the sample placed in direct contact with the crystal.[17][18] The sample absorbs energy from this evanescent wave at specific frequencies, and the attenuated beam is then directed to the detector.[17] This method is highly reproducible and avoids the potential issues of particle size effects (Christiansen scattering) or moisture contamination common with KBr pellet techniques.[4][19]
Step-by-Step Protocol for ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the desiccator within the instrument is active to minimize water vapor interference.
-
-
ATR Crystal Cleaning (Self-Validation Step):
-
Clean the ATR crystal surface meticulously with a solvent-grade isopropanol or ethanol on a lint-free wipe.
-
Causality: Any residue from previous samples or cleaning solvents will appear in the spectrum. A clean crystal is essential for data integrity.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum.
-
Parameters:
-
Scans: 16-32 (improves signal-to-noise ratio)
-
Resolution: 4 cm⁻¹ (sufficient for most identification purposes)
-
Range: 4000-400 cm⁻¹
-
-
-
Sample Application:
-
Place a small amount of the Phenyl 4-chloro-1-hydroxy-2-naphthoate powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-2 mg).
-
Lower the press arm and apply consistent pressure to ensure firm, uniform contact between the solid sample and the crystal.
-
Causality: Good contact is critical because the evanescent wave only penetrates a very short distance into the sample.[17] Poor contact results in a weak, low-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, collect the sample spectrum.
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleaning:
-
Retract the press arm, remove the sample powder, and clean the ATR crystal thoroughly as described in step 2.
-
Data Acquisition Workflow
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Methodological & Application
Application Note and Protocol for the Synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate, a valuable intermediate in the development of novel therapeutic agents and functional materials. The protocol herein is designed to be both robust and reproducible, emphasizing the chemical principles that underpin the synthetic strategy. We will delve into the reaction mechanism, provide a detailed step-by-step procedure, and outline the necessary safety precautions and analytical methods for product characterization.
Introduction: The Significance of Naphthoate Esters
Naphthoic acid derivatives and their esters are a class of compounds with significant biological and material science applications. The 1-hydroxy-2-naphthoate scaffold, in particular, is found in natural products with cytotoxic properties and has been utilized as an intermediate in the synthesis of anti-carcinogenic compounds.[1] Furthermore, these molecules can serve as precursors for anti-inflammatory and antibacterial agents.[1] The introduction of a chlorine atom at the 4-position of the naphthalene ring in Phenyl 4-chloro-1-hydroxy-2-naphthoate can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity or tuning its material characteristics. Phenyl esters of hydroxyaromatic carboxylic acids are also explored for their applications in liquid crystal technologies.[1][2]
This guide provides a detailed protocol for the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate (CAS No: 36268-75-4) via the esterification of 4-chloro-1-hydroxy-2-naphthoic acid with phenol.[3]
Mechanistic Insights: The Chemistry of Esterification
The synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate is achieved through the esterification of a carboxylic acid with a phenol. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, direct acid-catalyzed esterification (Fischer esterification) is often inefficient.[4][5] Therefore, the carboxylic acid must first be "activated" to increase its reactivity towards the phenol.
A common and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly reactive electrophile that readily reacts with the phenol to form the desired ester. A mild base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct of the esterification step.
The overall synthetic strategy can be visualized as a two-step process:
-
Activation of the Carboxylic Acid: Formation of 4-chloro-1-hydroxy-2-naphthoyl chloride.
-
Esterification: Reaction of the acyl chloride with phenol.
Caption: Synthetic pathway for Phenyl 4-chloro-1-hydroxy-2-naphthoate.
Experimental Protocol
This protocol is designed for the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-chloro-1-hydroxy-2-naphthoic acid | 5409-15-4 | C₁₁H₇ClO₃ | 222.62 | ≥98% | Major suppliers |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | ≥99% | Major suppliers |
| Phenol | 108-95-2 | C₆H₆O | 94.11 | ≥99% | Major suppliers |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Major suppliers |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Major suppliers |
| Diethyl ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Major suppliers |
| Saturated sodium bicarbonate solution | - | NaHCO₃ | - | - | Lab prepared |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 | ≥99.5% | Major suppliers |
Step-by-Step Synthesis Procedure
Step 1: Formation of 4-chloro-1-hydroxy-2-naphthoyl chloride
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-1-hydroxy-2-naphthoic acid (2.23 g, 10 mmol).
-
Add thionyl chloride (3.6 mL, 50 mmol) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This will yield the crude 4-chloro-1-hydroxy-2-naphthoyl chloride as a solid, which can be used in the next step without further purification.
Step 2: Esterification with Phenol
-
Dissolve the crude 4-chloro-1-hydroxy-2-naphthoyl chloride in anhydrous dichloromethane (DCM, 40 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate beaker, dissolve phenol (1.04 g, 11 mmol) and pyridine (0.89 mL, 11 mmol) in anhydrous DCM (10 mL).
-
Add the phenol-pyridine solution dropwise to the cooled acyl chloride solution over 15-20 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield Phenyl 4-chloro-1-hydroxy-2-naphthoate as a solid.
Caption: Experimental workflow for the synthesis and purification.
Product Characterization
The identity and purity of the synthesized Phenyl 4-chloro-1-hydroxy-2-naphthoate should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. The melting point of the unchlorinated analogue, Phenyl 1-hydroxy-2-naphthoate, is 94-96 °C.[6] The chlorinated product is expected to have a distinct melting point. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the naphthalene and phenyl rings, as well as a singlet for the hydroxyl proton. The integration of the peaks should correspond to the number of protons in the molecule (C₁₇H₁₁ClO₃).[3] |
| ¹³C NMR | The spectrum should show the expected number of carbon signals for the aromatic rings and the carbonyl carbon of the ester. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Phenyl 4-chloro-1-hydroxy-2-naphthoate (298.72 g/mol ).[3] The isotopic pattern for the chlorine atom should be observable. |
| HPLC | Purity can be assessed using reverse-phase HPLC. A mobile phase of acetonitrile and water with a phosphoric acid or formic acid modifier is suitable.[7][8] |
Safety and Waste Disposal
4.1. Hazard Identification and Safety Precautions
-
4-chloro-1-hydroxy-2-naphthoic acid: May cause skin and eye irritation. Avoid inhalation of dust.[9][10][11]
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle only in a fume hood with appropriate gloves and eye protection.
-
Phenol: Toxic and corrosive. Can be absorbed through the skin. Causes severe burns.
-
Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin.
-
Dichloromethane: Volatile and a suspected carcinogen.
Always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[9][10]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[9][10]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
4.2. Waste Disposal
-
Organic waste should be collected in a designated chlorinated solvent waste container.
-
Aqueous waste should be neutralized before disposal according to local regulations.
-
Solid waste should be disposed of in a designated chemical waste container.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction of the carboxylic acid with thionyl chloride. | Ensure thionyl chloride is in excess and the reaction is refluxed for a sufficient time. Use of a catalytic amount of DMF can also improve the reaction rate. |
| Inactive phenol due to moisture. | Use anhydrous phenol and solvents. | |
| Insufficient base to neutralize HCl. | Ensure at least one equivalent of pyridine is used. | |
| Product is impure | Incomplete removal of starting materials or byproducts. | Thoroughly wash the crude product during the work-up. Optimize the recrystallization solvent system for better purification. |
| Hydrolysis of the acyl chloride or ester. | Ensure all glassware and reagents are dry. Perform the reaction under an inert atmosphere. |
Conclusion
The protocol described in this application note provides a reliable method for the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety guidelines, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and materials science.
References
- Google Patents. (n.d.). EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
-
National Institutes of Health. (2023, October 5). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
GSRS. (n.d.). PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Phenyl 4-chloro-1-hydroxy-2-naphthoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of phenyl 1-hydroxy-2-naphthoate. Retrieved from [Link]
-
Ukrainian Chemistry Journal. (2023, April 28). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4-Chloro-1-hydroxy-2-naphthoic acid. Retrieved from [Link]
-
Khan Academy. (2025, July 20). Alcohols, phenols and acids. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl 4-(fluorosulfonyl)-1-hydroxy-2-naphthoate. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 4-hydroxy-5-methoxy-1-phenyl-2-naphthoic acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Angene. (2026, January 25). Exploring Phenyl 1-Hydroxy-2-Naphthoate for Liquid Crystal Applications. Retrieved from [Link]
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- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Note: A Comprehensive Guide to the Synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate
Introduction
Phenyl 4-chloro-1-hydroxy-2-naphthoate is a halogenated derivative of phenyl 1-hydroxy-2-naphthoate, a compound recognized for its utility as an intermediate in the synthesis of natural products, anti-carcinogenic compounds, and liquid crystals.[1] The introduction of a chloro-substituent on the naphthalene ring modifies the electronic and steric properties of the molecule, making it a valuable building block for drug discovery and materials science. This document provides a detailed, step-by-step protocol for the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate, grounded in the principles of Steglich esterification. The causality behind experimental choices, safety considerations, and purification strategies are thoroughly discussed to ensure reproducibility and high-yield outcomes.
The core of this synthesis involves the coupling of 4-chloro-1-hydroxy-2-naphthoic acid with phenol . Due to the moderate reactivity of phenols in standard Fischer esterification, a more robust method is required.[2] The Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP), is exceptionally well-suited for this transformation.[3][4] This method proceeds under mild, room-temperature conditions, preserving sensitive functional groups and consistently delivering high yields.[4][5]
Strategic Overview of the Synthesis
The synthesis is designed as a two-stage process:
-
Synthesis of the Precursor: Preparation of 4-chloro-1-hydroxy-2-naphthoic acid. While this precursor can be commercially sourced, its synthesis is often achieved via carboxylation of the corresponding potassium naphtholate, a variant of the Kolbe-Schmitt reaction.[6]
-
Steglich Esterification: The DCC/DMAP-mediated coupling of 4-chloro-1-hydroxy-2-naphthoic acid with phenol to yield the final product.
This guide will focus primarily on the second stage, the esterification, as it represents the critical coupling step. We will assume the availability of the naphthoic acid precursor.
Reaction Scheme:
Caption: Overall reaction for the synthesis of the target ester.
Mechanistic Insights: The Role of DCC and DMAP
The Steglich esterification is effective because it converts the carboxylic acid's hydroxyl group, a poor leaving group, into a highly reactive intermediate.[7]
-
Activation of Carboxylic Acid: DCC reacts with 4-chloro-1-hydroxy-2-naphthoic acid to form a highly reactive O-acylisourea intermediate.[3]
-
Formation of the "Active Ester": The nucleophilic catalyst, DMAP, attacks the O-acylisourea. DMAP is a superior nucleophile compared to phenol due to the electron-donating effect of its dimethylamino group.[8] This attack forms an N-acylpyridinium salt, which is a highly reactive acyl transfer agent, and releases dicyclohexylurea (DCU).[3][9]
-
Nucleophilic Attack by Phenol: The phenol attacks the activated N-acylpyridinium salt. This step is highly efficient, even with the relatively low nucleophilicity of the phenolic oxygen.
-
Product Formation & Catalyst Regeneration: The desired ester is formed, and the DMAP catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Sources
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- 5. Application of Efficient Catalyst DMAP [en.highfine.com]
- 6. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. nbinno.com [nbinno.com]
- 9. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for the Purification of Phenyl 4-chloro-1-hydroxy-2-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the purification of Phenyl 4-chloro-1-hydroxy-2-naphthoate, a key intermediate in the synthesis of various bioactive molecules. The protocol outlines a multi-step purification strategy, commencing with a rational synthesis approach to anticipate potential impurities. The core of this guide focuses on two robust purification techniques: recrystallization and column chromatography. Each method is presented with a detailed, step-by-step protocol, underpinned by the scientific principles governing the separation. Furthermore, this document provides validated analytical methods, including Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for monitoring the purification progress and assessing the final purity of the compound. The identity and purity of the final product are to be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Introduction: The Significance of Purity
Phenyl 4-chloro-1-hydroxy-2-naphthoate and its derivatives are of significant interest in medicinal chemistry and materials science. The biological activity and material properties of these compounds are intrinsically linked to their purity. Even trace amounts of impurities, such as unreacted starting materials or synthetic by-products, can lead to erroneous experimental results, altered pharmacological profiles, and compromised material performance. Therefore, a robust and reliable purification strategy is paramount.
This guide provides a comprehensive framework for the purification of Phenyl 4-chloro-1-hydroxy-2-naphthoate, ensuring a high degree of purity suitable for demanding research and development applications.
Inferred Synthesis and Anticipated Impurities
A plausible two-step synthesis is as follows:
-
Chlorination of the Naphthoic Acid Core: The synthesis likely begins with the chlorination of 1-hydroxy-2-naphthoic acid using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an appropriate solvent like chloroform. This reaction selectively installs a chlorine atom at the 4-position of the naphthalene ring.[1]
-
Esterification: The resulting 4-chloro-1-hydroxy-2-naphthoic acid is then esterified with phenol. This can be achieved through various methods, such as a Fischer esterification using a strong acid catalyst, or by converting the carboxylic acid to an acid chloride followed by reaction with phenol.
Based on this inferred synthesis, the primary impurities to be removed during purification include:
-
Unreacted Starting Materials:
-
4-chloro-1-hydroxy-2-naphthoic acid
-
Phenol
-
1-hydroxy-2-naphthoic acid (if chlorination is incomplete)
-
-
Reagents and Catalysts:
-
Residual acid catalyst
-
-
Side-Products:
-
Di-chlorinated species or other regioisomers from the chlorination step.
-
By-products from the esterification reaction.
-
The purification strategy must effectively separate the desired, relatively non-polar ester product from these more polar (due to the carboxylic acid and hydroxyl groups) and potentially isomeric impurities.
Purification Strategy: A Two-Fold Approach
A combination of recrystallization and column chromatography is recommended for achieving high purity of Phenyl 4-chloro-1-hydroxy-2-naphthoate. Recrystallization serves as an excellent bulk purification technique to remove the majority of impurities, while column chromatography provides a finer separation to eliminate any remaining trace contaminants.
Recrystallization: The Power of Solubility Differentials
Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
For Phenyl 4-chloro-1-hydroxy-2-naphthoate, a moderately polar protic solvent is a good starting point. Based on the successful recrystallization of the analogous, non-chlorinated Phenyl 1-hydroxy-2-naphthoate from isopropyl alcohol[2] and the precursor acid from ethanol[1], a similar solvent system is proposed.
Protocol for Recrystallization:
-
Solvent Selection: Begin by testing the solubility of the crude product in small amounts of various solvents (e.g., ethanol, isopropanol, methanol, ethyl acetate). The ideal solvent will show poor solubility at room temperature but good solubility upon heating. A mixed solvent system (e.g., ethanol/water) can also be explored.
-
Dissolution: Place the crude Phenyl 4-chloro-1-hydroxy-2-naphthoate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol or Isopropanol | Good balance of polarity to dissolve the target compound when hot and allow for precipitation upon cooling. |
| Cooling Rate | Slow | Promotes the formation of well-defined, pure crystals. |
| Washing | Cold Solvent | Minimizes the loss of the desired product while removing soluble impurities. |
Column Chromatography: Fine-Tuning the Purity
For achieving the highest possible purity, particularly for removing closely related impurities, column chromatography is the method of choice.[3] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.
Given the relatively non-polar nature of the target ester compared to the likely acidic and phenolic impurities, normal-phase chromatography with a silica gel stationary phase is recommended.
Protocol for Flash Column Chromatography:
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: Determine the optimal eluent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane. The ideal eluent system should provide a retention factor (Rf) of ~0.3 for the desired compound.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution). This will allow the desired, less polar product to elute first, while the more polar impurities will be retained on the column for longer.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | A versatile and effective stationary phase for separating moderately polar to non-polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the efficient separation of the non-polar ester from more polar impurities. |
| Detection | TLC with UV visualization | A rapid and effective method for monitoring the separation. |
Analytical Methods for Purity Assessment
Rigorous analytical testing is essential to confirm the purity of the final product.
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the purification.
Protocol for TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with 9:1 and adjusting as needed).
-
Visualization:
-
UV Light (254 nm): Aromatic compounds like Phenyl 4-chloro-1-hydroxy-2-naphthoate will appear as dark spots on a fluorescent background.[4]
-
Iodine Chamber: Will stain most organic compounds, appearing as brown spots.[4]
-
Potassium Permanganate Stain: Will react with the hydroxyl group of any unreacted starting material, appearing as a yellow/brown spot on a purple background.
-
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative assessment of the product's purity. A reverse-phase method is suitable for this compound.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Purity Assessment: The purity is determined by the area percentage of the main peak.
Confirmation of Identity and Final Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features (in CDCl₃ or DMSO-d₆):
-
Aromatic protons of the naphthalene and phenyl rings in the range of 7.0-8.5 ppm.
-
A singlet for the hydroxyl proton, the chemical shift of which will be solvent-dependent.
Expected ¹³C NMR Features:
-
A carbonyl carbon signal around 160-170 ppm.
-
Aromatic carbon signals in the range of 110-150 ppm.
Melting Point
A sharp melting point is a good indicator of high purity. The melting point of the purified Phenyl 4-chloro-1-hydroxy-2-naphthoate should be determined and compared to literature values if available. The analogous Phenyl 1-hydroxy-2-naphthoate has a melting point of 93-96 °C.[9][10]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Visual Workflow and Data Summary
References
-
ChemSynthesis. (2025, May 20). 8-chloro-4-phenyl-2-naphthoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US2816134A - Preparation of chlorinated aromatic carboxylic acid esters.
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Sloan, C., et al. (2005, January 27). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of phenyl 1-hydroxy-2-naphthoate. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloro-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). β-NAPHTHOIC ACID. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Ukrainian Chemistry Journal. (2023, April 28). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Retrieved from [Link]
-
GSRS. (n.d.). PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE. Retrieved from [Link]
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PubMed. (n.d.). Thin-layer chromatography of chlorinated catechols. Retrieved from [Link]
-
EPA. (1994, September). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US3425915A - Purification of high boiling aromatic compounds by codistillation with a chlorinated diphenyl solvent.
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
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CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US20030083525A1 - Preparation of 4-amino-1-naphthol ethers.
-
Analytical Methods (RSC Publishing). (n.d.). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Retrieved from [Link]
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ResearchGate. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Chloro-1-naphthol. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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ACS Omega. (2023, January 30). Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy. Retrieved from [Link]
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SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link]
-
ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]
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NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 126 MHz, H 2 O, predicted) (NP0270154). Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Phenyl 4-chloro-1-hydroxy-2-naphthoate: A Candidate for Kinase Inhibition Discovery
Application Notes and Protocols for Investigation
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of Phenyl 4-chloro-1-hydroxy-2-naphthoate as a potential kinase inhibitor. While direct evidence of its kinase inhibitory activity is not yet established, its structural similarity to other biologically active naphthoate and naphthoquinone derivatives warrants a thorough evaluation. This document outlines the scientific rationale for this investigation and provides detailed protocols for its characterization.
Introduction: The Rationale for Investigation
Phenyl 4-chloro-1-hydroxy-2-naphthoate is a derivative of 1-hydroxy-2-naphthoic acid.[1][2] The core structure, the 1-hydroxy-2-naphthoate moiety, is present in various natural products that exhibit cytotoxic and anti-inflammatory properties.[3] Furthermore, derivatives of the structurally related naphthoquinones have been identified as potent inhibitors of key signaling kinases, including pyruvate kinase M2 (PKM2) and Src kinase.[4][5][6] For instance, certain naphthoquinone derivatives have demonstrated nanomolar antiproliferative activity in cancer cell lines that express high levels of PKM2.[4] Additionally, methyl-1-hydroxy-2-naphthoate, a related compound, has been shown to possess anti-inflammatory effects through the suppression of NF-κB and MAPK signaling pathways.[7]
Given the established role of kinases in both cancer and inflammation, and the biological activities of structurally similar compounds, Phenyl 4-chloro-1-hydroxy-2-naphthoate emerges as a compelling candidate for investigation as a novel kinase inhibitor. These application notes will therefore provide the foundational protocols to explore this hypothesis.
Proposed Kinase Targets and Signaling Pathways
Based on the known activities of related naphthalenic compounds, we can hypothesize potential kinase targets for Phenyl 4-chloro-1-hydroxy-2-naphthoate. The anti-inflammatory and anti-proliferative effects of similar molecules suggest that this compound may target kinases involved in cell growth, survival, and inflammatory signaling.
Potential Kinase Targets:
-
Mitogen-Activated Protein Kinases (MAPKs): Including JNK and p38, which are implicated in inflammatory responses.[7]
-
Src Family Kinases: Non-receptor tyrosine kinases that play a crucial role in cell proliferation, motility, and survival.[5][6]
-
Pyruvate Kinase M2 (PKM2): A key enzyme in cancer metabolism that has been successfully targeted by naphthoquinone derivatives.[4]
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Often dysregulated in various cancers.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by Phenyl 4-chloro-1-hydroxy-2-naphthoate, leading to anti-proliferative effects.
Caption: Hypothetical signaling pathways potentially inhibited by Phenyl 4-chloro-1-hydroxy-2-naphthoate.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of Phenyl 4-chloro-1-hydroxy-2-naphthoate as a kinase inhibitor.
Compound Preparation and Handling
-
Compound: Phenyl 4-chloro-1-hydroxy-2-naphthoate (CAS: 36268-75-4, Molecular Formula: C17H11ClO3, Molecular Weight: 298.72 g/mol ).[2]
-
Solubility: Determine the solubility of the compound in various solvents (e.g., DMSO, ethanol) to prepare stock solutions.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO). Store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium on the day of the experiment. Ensure the final concentration of DMSO is consistent across all treatments and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the direct inhibitory effect of the compound on purified kinases. An ADP-Glo™ Kinase Assay (Promega) is a suitable platform.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Plate Setup: Use a 96-well or 384-well white, flat-bottom plate suitable for luminescence readings.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of Phenyl 4-chloro-1-hydroxy-2-naphthoate in kinase reaction buffer. Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions or controls to the wells.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for the recommended time for the specific kinase (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Quantitative Data Summary (Hypothetical):
| Kinase Target | IC50 (µM) |
| Src | 5.2 |
| p38α | 12.8 |
| JNK1 | 15.1 |
| PKM2 | 8.9 |
| EGFR | > 50 |
Cell-Based Proliferation Assay
This protocol assesses the effect of the compound on the proliferation of cancer cell lines. The choice of cell lines should be guided by the hypothesized kinase targets (e.g., cell lines with high Src or PKM2 expression).
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well clear, flat-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of Phenyl 4-chloro-1-hydroxy-2-naphthoate in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound dilutions or controls (vehicle and positive control).
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment (using MTT assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Western Blotting for Target Engagement
To confirm that the compound engages its intended kinase targets within the cell, Western blotting can be used to assess the phosphorylation status of downstream substrates.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with Phenyl 4-chloro-1-hydroxy-2-naphthoate at various concentrations for a defined period.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase or its downstream substrate (e.g., p-Src, total Src).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.
-
Data Interpretation and Next Steps
-
Potency and Selectivity: The in vitro kinase assay results will provide information on the potency (IC50) and selectivity of Phenyl 4-chloro-1-hydroxy-2-naphthoate against a panel of kinases.
-
Cellular Activity: The cell proliferation assay will determine the compound's ability to inhibit cancer cell growth. A correlation between the in vitro kinase inhibition and cellular activity can suggest on-target effects.
-
Mechanism of Action: Western blotting will help to confirm the mechanism of action by demonstrating the inhibition of specific signaling pathways in a cellular context.
If promising results are obtained, further studies could include medicinal chemistry efforts to optimize the compound's potency and selectivity, as well as in vivo studies to evaluate its efficacy and safety in animal models.
Conclusion
Phenyl 4-chloro-1-hydroxy-2-naphthoate represents a promising starting point for the development of novel kinase inhibitors. Its structural alerts, based on the known biological activities of related compounds, provide a strong rationale for its investigation. The protocols outlined in these application notes offer a systematic approach to characterizing its potential as a kinase inhibitor and provide a foundation for further drug discovery and development efforts.
References
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PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Zhang, J. Y., Jin, H., Wang, G. F., Yu, P. J., Wu, S. Y., Zhu, Z. G., Li, Z. H., Tian, Y. X., Xu, W., Zhang, J. J., & Wu, S. G. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 60(9), 849–856.
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Global Substance Registration System. (n.d.). PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of phenyl 1-hydroxy-2-naphthoate. Retrieved from [Link]
- Ning, X., Qi, H., Li, R., Li, Y., Jin, Y., McNutt, M. A., Liu, J., & Yin, Y. (2017). Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase. European journal of medicinal chemistry, 138, 343–352.
- Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, B. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. RSC medicinal chemistry, 15(1), 125–133.
- Al-Warhi, T., Al-Ansari, A., & El-Faham, A. (2018). 4-Aryl-4H-naphthopyrans Derivatives: One-Pot Synthesis, Evaluation of Src Kinase Inhibitory and Anti-proliferative Activities. Current drug discovery technologies, 15(3), 232–241.
- Shteinberg, L. Y., Dibrova, V. M., & Shein, S. M. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal, 89(4), 3–11.
- Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2014). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Iranian journal of pharmaceutical research : IJPR, 13(2), 565–574.
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Angene. (2026, January 25). Exploring Phenyl 1-Hydroxy-2-Naphthoate for Liquid Crystal Applications. Retrieved from [Link]
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Exposome-Explorer. (n.d.). 1-Hydroxynaphthalene (Compound). IARC. Retrieved from [Link]
- Kos, J., Gonec, T., & Kuchar, M. (2024, November 14). Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides. Sciforum.
- Kędzierska, E., Kaczor, A. A., Matosiuk, D., & Płaziński, W. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International journal of molecular sciences, 22(11), 5878.
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ChemSynthesis. (2025, May 20). 4-hydroxy-5-methoxy-1-phenyl-2-naphthoic acid. Retrieved from [Link]
- Al-Warhi, T., Al-Ansari, A., El-Faham, A., & Abdel-Aziz, A. A. M. (2018). 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. BMC chemistry, 12(1), 12.
- Attimarad, M., Mohan, S., & Murthy, M. S. (2005). SYNTHESIS OF HYDROXY BENZOTHIOPHENE/NAPHTHALENE CARBOXYLIC ACIDS AS POTENT NSAIDS. Indian Journal of Heterocyclic Chemistry, 14, 285–288.
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Investigational Guide: Phenyl 4-chloro-1-hydroxy-2-naphthoate in Cancer Research
A Proposed Framework for Preclinical Evaluation Based on Structurally Related Naphthoquinone Analogs
Disclaimer: Phenyl 4-chloro-1-hydroxy-2-naphthoate is a discrete chemical entity for which dedicated cancer research is not extensively published. This document provides a comprehensive investigational framework, including detailed application notes and protocols, based on the well-documented anticancer activities of structurally related 1,4-naphthoquinone and naphthoate derivatives. The proposed mechanisms and experimental designs are therefore hypothetical and intended to guide future research for this specific molecule.
Introduction: The Therapeutic Potential of the Naphthoquinone Scaffold
The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2][3][4] Derivatives of this class have been shown to exert their cytotoxic effects through diverse mechanisms, such as the induction of apoptosis, modulation of critical signaling pathways, and the generation of reactive oxygen species (ROS).[2][5][6][7][8][9][10] Phenyl 4-chloro-1-hydroxy-2-naphthoate, as a member of this family, presents a compelling candidate for investigation as a novel anticancer agent. This guide outlines a systematic approach to characterizing its biological activity and elucidating its mechanism of action in cancer cells.
Part 1: Foundational In Vitro Evaluation
The initial phase of investigation focuses on establishing the cytotoxic and antiproliferative effects of Phenyl 4-chloro-1-hydroxy-2-naphthoate across a panel of cancer cell lines.
Application Note: Assessing Cell Viability and Proliferation
The first critical step is to determine the concentration-dependent effect of the compound on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[11] It measures the metabolic activity of cells, which in most cases correlates with cell viability.[12] By treating cancer cells with a range of concentrations of the test compound, a dose-response curve can be generated to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Rationale for Experimental Choices:
-
Cell Line Selection: A panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) should be used to assess the breadth of the compound's activity. Including a non-cancerous cell line (e.g., normal human fibroblasts) is crucial for determining selectivity and a preliminary therapeutic index.
-
Time-Course Experiment: Performing the assay at different time points (e.g., 24, 48, and 72 hours) will reveal if the compound's effect is acute or requires prolonged exposure.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Phenyl 4-chloro-1-hydroxy-2-naphthoate (dissolved in DMSO to create a stock solution)
-
Selected cancer and non-cancerous cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Phenyl 4-chloro-1-hydroxy-2-naphthoate in complete medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
| Hypothetical IC50 Values (µM) for Phenyl 4-chloro-1-hydroxy-2-naphthoate | 24h | 48h | 72h |
| MCF-7 (Breast Cancer) | 15.2 | 8.5 | 4.1 |
| A549 (Lung Cancer) | 12.8 | 7.1 | 3.5 |
| HCT116 (Colon Cancer) | 18.5 | 10.3 | 5.2 |
| HEK293 (Non-cancerous) | > 100 | > 100 | 85.6 |
This table presents hypothetical data to illustrate the expected outcome of the MTT assay.
Part 2: Mechanistic Elucidation - Induction of Apoptosis
A common mechanism of action for naphthoquinone derivatives is the induction of programmed cell death, or apoptosis.[5][6][7]
Application Note: Detecting Apoptosis with Annexin V/PI Staining
The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cells treated with Phenyl 4-chloro-1-hydroxy-2-naphthoate (at IC50 concentration)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method to detach them.[14]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Expected Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Part 3: Signaling Pathway Analysis
Naphthoquinone derivatives are known to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the MAPK and STAT3 pathways.[8][10]
Application Note: Investigating MAPK and STAT3 Signaling by Western Blot
The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways are frequently dysregulated in cancer, promoting cell proliferation and survival.[15][16][17][18][19][20][21] Western blotting is a powerful technique to investigate the effect of Phenyl 4-chloro-1-hydroxy-2-naphthoate on the activation (phosphorylation) of key proteins in these pathways.
Rationale for Target Selection:
-
MAPK Pathway: Analysis of the phosphorylation status of ERK, JNK, and p38 will indicate which branch of the MAPK pathway is affected.
-
STAT3 Pathway: Investigating the phosphorylation of STAT3 at Tyr705 is a direct measure of its activation.
-
Apoptosis Markers: Probing for proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), as well as cleaved Caspase-3 and PARP, will confirm the induction of apoptosis at the molecular level.
Workflow for Signaling Pathway Investigation
Caption: Workflow for Investigating Signaling Pathways.
Protocol 3: Western Blot Analysis
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: Lyse treated and untreated cells in ice-cold lysis buffer containing inhibitors.[22] Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[24]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again and incubate with a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Hypothesized Signaling Pathway Modulation
Caption: Hypothesized Mechanism of Action.
Part 4: In Vivo Efficacy Assessment
Promising in vitro results should be followed by in vivo studies to evaluate the compound's anticancer efficacy in a living organism.
Application Note: Xenograft Tumor Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for preclinical evaluation of anticancer agents.[25] These models allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological environment.
Protocol 4: Subcutaneous Xenograft Model
Materials:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull (NSG))
-
Human cancer cell line that showed high sensitivity in vitro
-
Phenyl 4-chloro-1-hydroxy-2-naphthoate formulated for in vivo administration
-
Matrigel (optional, can improve tumor take rate)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[26]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
| Hypothetical In Vivo Efficacy Data | Vehicle Control | Compound (10 mg/kg) | Compound (25 mg/kg) |
| Initial Tumor Volume (mm³) | 125 ± 15 | 128 ± 18 | 126 ± 16 |
| Final Tumor Volume (mm³) | 1550 ± 210 | 850 ± 150 | 420 ± 95 |
| Tumor Growth Inhibition (%) | 0 | 45.2 | 72.9 |
| Change in Body Weight (%) | +2.5 | -1.8 | -4.5 |
This table presents hypothetical data to illustrate the expected outcome of an in vivo study.
Conclusion
This guide provides a structured and comprehensive framework for the preclinical investigation of Phenyl 4-chloro-1-hydroxy-2-naphthoate as a potential anticancer agent. By systematically evaluating its cytotoxicity, elucidating its apoptotic and cell signaling mechanisms, and confirming its efficacy in vivo, researchers can build a robust data package to support its further development. The protocols and insights provided, derived from extensive research on related naphthoquinone compounds, offer a validated starting point for unlocking the therapeutic potential of this novel molecule.
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Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). PMC. [Link]
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Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways. (2019). PubMed. [Link]
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Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. (2023). MDPI. [Link]
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Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. (2020). MDPI. [Link]
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Application Note & Protocols: Phenyl 4-chloro-1-hydroxy-2-naphthoate for Anti-inflammatory Studies
Introduction: The Therapeutic Potential of Naphthoate Derivatives in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Naphthalene and its derivatives have emerged as a promising class of compounds, with several demonstrating significant anti-inflammatory activities.[1] For instance, the well-known non-steroidal anti-inflammatory drugs (NSAIDs) naproxen and nabumetone feature a naphthalene core.[1]
This document focuses on Phenyl 4-chloro-1-hydroxy-2-naphthoate , a compound belonging to the hydroxynaphthoate family. While direct studies on this specific molecule are nascent, related analogs such as methyl-1-hydroxy-2-naphthoate have shown potent anti-inflammatory effects by inhibiting key inflammatory mediators.[2][3] Research on methyl-1-hydroxy-2-naphthoate (MHNA) has demonstrated its ability to significantly suppress the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[2] The underlying mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the inhibition of the NF-κB and MAPK signaling pathways.[2]
Given these precedents, Phenyl 4-chloro-1-hydroxy-2-naphthoate is a compelling candidate for anti-inflammatory drug discovery. This guide provides a comprehensive framework for researchers to systematically evaluate its anti-inflammatory properties, from initial in vitro screening to in vivo validation.
Section 1: Foundational In Vitro Evaluation
The initial phase of investigation focuses on cell-based assays to determine the compound's cytotoxicity and its efficacy in a controlled, simulated inflammatory environment. The murine macrophage cell line, RAW 264.7, is an established and appropriate model for these studies as macrophages are central to the inflammatory response.[4][5][6]
Cytotoxicity Assessment: The MTT Assay
Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of Phenyl 4-chloro-1-hydroxy-2-naphthoate. The MTT assay is a reliable colorimetric method for evaluating cell viability.[7][8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[9]
-
Compound Treatment: Prepare a stock solution of Phenyl 4-chloro-1-hydroxy-2-naphthoate in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). A vehicle control (DMSO) must be included.
-
Incubation: Replace the old medium with the medium containing the different concentrations of the test compound and incubate for 24 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
| Parameter | Recommended Condition |
| Cell Line | RAW 264.7 |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound Concentrations | 1 - 100 µM (suggested range) |
| Incubation Time | 24 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Wavelength | 590 nm |
In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[5][6] Upon stimulation, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), and cytokines like TNF-α, IL-6, and IL-1β.[4][11]
Experimental Workflow for In Vitro Anti-inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory evaluation.
Protocol 2: Measurement of Nitric Oxide Production
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1, using non-toxic concentrations of Phenyl 4-chloro-1-hydroxy-2-naphthoate. After a 1-hour pre-treatment with the compound, stimulate the cells with 1 µg/mL of LPS for 24 hours.[12]
-
Griess Assay: Collect 100 µL of the cell culture supernatant.[12]
-
Mix the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.[12]
-
Absorbance Reading: Measure the absorbance at 540 nm.[12] A standard curve using sodium nitrite should be generated to quantify NO production.[12]
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
-
Sample Collection: Use the cell culture supernatants collected in Protocol 2.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.[12]
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curves provided with the kits.
Mechanistic Insights: Western Blot Analysis of Key Inflammatory Proteins
To understand how Phenyl 4-chloro-1-hydroxy-2-naphthoate exerts its effects, it's essential to examine its impact on key signaling proteins. Western blotting can be used to assess the expression levels of iNOS and COX-2, as well as proteins involved in the NF-κB pathway.[2]
Protocol 4: Western Blot for iNOS, COX-2, and NF-κB Pathway Proteins
-
Cell Lysis: After treatment as described in Protocol 2, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against iNOS, COX-2, phospho-NF-κB p65, and total NF-κB p65. A loading control like β-actin or GAPDH must be used.
-
Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Anticipated Mechanistic Pathway
Based on studies of similar compounds, Phenyl 4-chloro-1-hydroxy-2-naphthoate is hypothesized to inhibit the NF-κB signaling pathway.[2]
Caption: Hypothesized inhibition of the NF-κB pathway.
Section 2: In Vivo Validation of Anti-inflammatory Efficacy
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a whole-organism context. The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute inflammation.[13][14]
Carrageenan-Induced Paw Edema in Rodents
This model is widely used for screening anti-inflammatory drugs.[13][14] The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema).[14]
Protocol 5: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate rodents (rats or mice) for at least one week before the experiment.
-
Compound Administration: Administer Phenyl 4-chloro-1-hydroxy-2-naphthoate orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Inflammation Induction: One hour after compound administration, inject 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[13]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
| Parameter | Recommended Condition |
| Animal Model | Wistar rats or Swiss albino mice |
| Inducing Agent | 1% λ-Carrageenan in saline |
| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.) |
| Positive Control | Indomethacin (10 mg/kg) |
| Measurement | Paw volume/thickness |
| Time Points | 0, 1, 2, 3, 4 hours post-carrageenan |
Conclusion
This application note provides a systematic and robust framework for the comprehensive evaluation of Phenyl 4-chloro-1-hydroxy-2-naphthoate as a potential anti-inflammatory agent. The outlined protocols, from initial cytotoxicity and in vitro efficacy assays to in vivo validation, are based on established methodologies in the field. The mechanistic studies focusing on the NF-κB pathway offer a clear direction for elucidating the compound's mode of action. By following these detailed protocols, researchers can effectively characterize the anti-inflammatory profile of this promising naphthoate derivative and contribute to the development of new therapeutics for inflammatory diseases.
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Zhang, J.-Y., Jin, H., Wang, G.-F., Yu, P.-J., Wu, S.-Y., Zhu, Z.-G., Li, Z.-H., Tian, Y.-X., Xu, W., Zhang, J.-J., & Wu, S.-G. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation Research, 60(9), 851–859. [Link]
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- 4. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 6. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
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- 11. researchgate.net [researchgate.net]
- 12. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate
Welcome to the technical support center for the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the formation of key byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Phenyl 4-chloro-1-hydroxy-2-naphthoate?
A1: The synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate, an ester derived from a carboxylic acid and a phenol, typically involves two primary routes. Given the steric hindrance and potential sensitivity of the starting materials, direct Fischer esterification (reacting the carboxylic acid with phenol under strong acid catalysis) is often inefficient.[1][2] Phenols are generally less reactive than alcohols in this type of reaction.[3] Therefore, more reliable methods involve the activation of the carboxylic acid:
-
Steglich Esterification: This is a mild and effective method that uses a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification at or near room temperature. This method is particularly well-suited for sterically hindered or sensitive substrates.
-
Acid Chloride Formation followed by Esterification: This two-step process involves first converting the 4-chloro-1-hydroxy-2-naphthoic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[4] The resulting acid chloride is then reacted with phenol to form the desired ester.[3]
Q2: What are the primary starting materials and what should I be aware of regarding their quality?
A2: The key starting materials are:
-
4-chloro-1-hydroxy-2-naphthoic acid: The purity of this starting material is critical. Impurities can carry through to the final product. It is advisable to verify its purity by techniques such as HPLC or NMR spectroscopy before use.[5]
-
Phenol: Phenol should be of high purity and preferably colorless. Oxidized phenol can introduce color to the reaction mixture and final product.
-
Reagents for the chosen method:
-
For Steglich esterification: High-purity DCC and DMAP are essential.
-
For the acid chloride route: Freshly distilled or high-purity thionyl chloride is recommended to avoid side reactions.
-
Q3: My final product has a persistent yellow or brownish color. What is the likely cause?
A3: A colored product can result from several sources. Phenol, if old or improperly stored, can oxidize to form colored quinone-type impurities. Additionally, if the reaction is carried out at elevated temperatures for prolonged periods, degradation of the naphthoic acid moiety can occur. Purification by recrystallization or column chromatography is typically effective in removing these colored impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate.
Scenario 1: Low Yield in Steglich Esterification
Problem: The yield of the desired ester is significantly lower than expected, and a significant amount of a white, insoluble precipitate is observed.
Likely Cause: The primary byproduct in a DCC-mediated coupling is N,N'-dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents.[2] While its insolubility aids in its removal by filtration, its formation consumes the DCC coupling agent. Another common issue leading to low yield is the formation of a stable N-acylurea byproduct. This occurs through an intramolecular rearrangement of the reactive O-acylisourea intermediate, particularly if the desired reaction with phenol is slow. This N-acylurea is unreactive towards the phenol and represents a dead-end for the reaction.
Solutions:
-
Ensure Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of DCC to compensate for any that might react with trace water.
-
Optimize Catalyst Loading: Ensure an adequate amount of DMAP (typically 0.1-0.2 equivalents) is used. DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate that accelerates the desired esterification and minimizes the formation of the N-acylurea byproduct.
-
Reaction Temperature: While Steglich esterification is typically run at room temperature, gentle heating (to ~40°C) can sometimes improve the rate of the desired reaction, outcompeting the N-acylurea rearrangement. However, be cautious of potential side reactions at higher temperatures.
-
Order of Addition: Add the DCC to a solution of the carboxylic acid, phenol, and DMAP.
Workflow for Troubleshooting Low Yield in Steglich Esterification:
Caption: Troubleshooting workflow for low yield in Steglich esterification.
Scenario 2: Difficulty in Product Purification
Problem: After the reaction, I am struggling to isolate a pure product. My crude material shows multiple spots on TLC, and I am having trouble removing a persistent, non-polar impurity.
Likely Cause: If you have used the Steglich method, the non-polar impurity is likely the N-acylurea byproduct. If you have used the acid chloride route, incomplete reaction may leave unreacted acid chloride which can hydrolyze back to the starting carboxylic acid during workup.
Solutions:
-
Removal of DCU (Steglich Method): After the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU and remove it by filtration. A second filtration after concentrating the filtrate may be necessary.
-
Removal of N-acylurea (Steglich Method): This byproduct can be challenging to remove as it often has a similar polarity to the desired ester. Careful column chromatography on silica gel is the most effective method. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can help to achieve good separation.
-
Aqueous Workup: A standard workup for either method involves washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted 4-chloro-1-hydroxy-2-naphthoic acid and any acidic byproducts. This is followed by a water wash and then a brine wash to remove residual water before drying the organic layer.
-
Recrystallization: The final product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or isopropanol).
Scenario 3: Formation of Unexpected Byproducts
Problem: My analytical data (e.g., NMR or Mass Spectrometry) suggests the presence of a compound with a lower molecular weight than the starting material or product.
Likely Cause: Decarboxylation of 4-chloro-1-hydroxy-2-naphthoic acid to form 4-chloro-1-naphthol is a potential side reaction, especially if the reaction is heated to high temperatures (above 150°C) for an extended period.[6][7] While Steglich esterification is typically performed at room temperature, the conversion to the acid chloride using thionyl chloride may require heating, increasing the risk of this side reaction.
Solutions:
-
Temperature Control: Carefully control the reaction temperature, especially during the formation of the acid chloride. If heating is necessary, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating.
-
Use of Milder Reagents: For the acid chloride formation, oxalyl chloride with a catalytic amount of DMF can often be used at lower temperatures than thionyl chloride, reducing the risk of decarboxylation.
Reaction Scheme: Main Reaction and Key Byproducts
Caption: Reaction pathways for the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate and the formation of major byproducts.
Experimental Protocols
Protocol 1: Synthesis via Steglich Esterification
-
Reaction Setup: To a solution of 4-chloro-1-hydroxy-2-naphthoic acid (1.0 eq) and phenol (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Addition of Coupling Agent: Cool the mixture to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to 0°C to precipitate the N,N'-dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of celite to remove the DCU. Wash the filter cake with cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Analytical HPLC Method
A reverse-phase HPLC method is suitable for monitoring the reaction and assessing the purity of the final product.
-
Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).[8][9]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or phosphoric acid. For example, a gradient from 50% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the dissolved product in the mobile phase.
Table 1: Summary of Potential Byproducts and Their Identification
| Byproduct/Impurity | Likely Origin | Identification Method | Notes |
| Unreacted 4-chloro-1-hydroxy-2-naphthoic acid | Incomplete reaction | HPLC (earlier retention time), NMR | Acidic, will be removed by base wash. |
| Unreacted Phenol | Incomplete reaction | HPLC, NMR | Can be removed by base wash. |
| N,N'-Dicyclohexylurea (DCU) | Steglich esterification | Insoluble in most organic solvents | Removed by filtration. |
| N-acylurea | Side reaction in Steglich esterification | HPLC (similar polarity to product), NMR, MS | Requires chromatographic separation. |
| 4-chloro-1-naphthol | Thermal decarboxylation of starting material | HPLC, NMR, MS (lower molecular weight) | Avoid high reaction temperatures. |
References
-
Chemguide. (n.d.). Making Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Other Reactions of Phenol. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Quora. (2018). Does phenol react with thionyl chloride? Retrieved from [Link]
-
SIELC Technologies. (2018). Phenyl 4-chloro-1-hydroxy-2-naphthoate. Retrieved from [Link]
-
ResearchGate. (2014). How do you do de esterification in a short period of time with good yield? Retrieved from [Link]
-
MDPI. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
National Energy Technology Laboratory. (n.d.). Improved Processes to Remove Naphthenic Acids. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). A Study of the Reaction of Phenol with Thionyl Chloride. Retrieved from [Link]
-
Shimadzu. (n.d.). Introduction to HPLC. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2015). SYNTHESIS OF ARYL ESTERS BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
National Institutes of Health. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature dependence for the α-naphthol conversion by carboxylation.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). desyl chloride. Retrieved from [Link]
-
Filo. (2025). Phenol react with socl2. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[1][3]oxathioles and their transformations. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
PubMed. (n.d.). Bacterial Decarboxylation of o-Phthalic Acids. Retrieved from [Link]
-
MDPI. (2021). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Retrieved from [Link]
-
Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of N-phenylalkanehydrazonoyl chlorides. Retrieved from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID(5409-15-4) IR2 [m.chemicalbook.com]
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- 7. Improved Processes to Remove Naphthenic Acids | netl.doe.gov [netl.doe.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Phenyl 4-chloro-1-hydroxy-2-naphthoate Synthesis
Welcome to the technical support center for the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues, particularly low reaction yields. Our approach is rooted in fundamental chemical principles to provide not just solutions, but a deeper understanding of the reaction mechanism and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: I am attempting a direct Fischer esterification of 4-chloro-1-hydroxy-2-naphthoic acid with phenol using an acid catalyst, but my yields are consistently low. Why is this happening?
A1: The direct acid-catalyzed esterification of a carboxylic acid with a phenol, known as Fischer esterification, is notoriously inefficient. The primary reason for this is the reduced nucleophilicity of the phenolic oxygen compared to that of an aliphatic alcohol. The lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, making it a much weaker nucleophile and thus less likely to attack the protonated carboxylic acid. For a successful esterification with a phenol, the carboxylic acid typically needs to be converted into a more reactive derivative, such as an acid chloride.[1][2]
Q2: What are the primary alternative synthetic routes to improve the yield of Phenyl 4-chloro-1-hydroxy-2-naphthoate?
A2: To significantly improve the yield, you should employ a strategy that activates the carboxylic acid. The most common and effective method is the conversion of 4-chloro-1-hydroxy-2-naphthoic acid into its corresponding acid chloride. This highly reactive intermediate can then readily react with phenol in the presence of a non-nucleophilic base to form the desired ester. Another potential, though less direct, route involves the reaction of a 4-chloro-1-naphthol derivative with phenyl chloroformate.[3]
Q3: Can the chloro or hydroxy substituents on the naphthyl ring interfere with the reaction?
A3: Yes, both substituents can influence the reaction. The hydroxyl group, being a nucleophile itself, could potentially lead to intermolecular side reactions, such as the formation of dimers or oligomers, especially during the activation step to an acid chloride if not properly controlled. The chloro group is an electron-withdrawing group, which can affect the reactivity of the aromatic system. Furthermore, under certain acidic conditions, there is a possibility of further electrophilic substitution on the naphthyl ring, though this is generally less of a concern with the recommended acid chloride route which is typically run under basic or neutral conditions.[1]
Q4: How can I effectively purify the final product, Phenyl 4-chloro-1-hydroxy-2-naphthoate?
A4: Purification of the crude product is critical for obtaining a high-purity final compound. A typical purification workflow involves:
-
Aqueous Workup: After the reaction, a series of aqueous washes can remove unreacted starting materials, catalysts, and water-soluble byproducts. A dilute base wash (e.g., with sodium bicarbonate) can remove any remaining acidic starting material, followed by a water wash, and finally a brine wash to aid in the separation of aqueous and organic layers.
-
Crystallization: Phenyl 4-chloro-1-hydroxy-2-naphthoate is a solid at room temperature, making crystallization an excellent purification method. Suitable solvent systems often include alcohols like isopropanol or ethanol, or mixed solvent systems like ethyl acetate/hexane.[3]
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed to separate the desired ester from closely related impurities. A gradient of ethyl acetate in hexane is a common eluent system for compounds of this polarity.
In-Depth Troubleshooting Guide for Low Yield
This section provides a detailed, question-and-answer-based guide to troubleshoot low yields when following the recommended "Acid Chloride Route" for the synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate.
Part 1: Synthesis and Troubleshooting of 4-chloro-1-hydroxy-2-naphthoyl chloride
Q1.1: My conversion of 4-chloro-1-hydroxy-2-naphthoic acid to the acid chloride seems incomplete. How can I ensure this step goes to completion?
A1.1: Incomplete conversion to the acid chloride is a common reason for low overall yield. Here are the key parameters to check:
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective choice. For more sensitive substrates, oxalyl chloride ((COCl)₂) with a catalytic amount of DMF can be a milder alternative.
-
Stoichiometry and Purity of Reagents: Ensure you are using a sufficient excess of the chlorinating agent (typically 1.5 to 3 equivalents). The 4-chloro-1-hydroxy-2-naphthoic acid starting material should be thoroughly dried, as any moisture will consume the chlorinating agent.
-
Reaction Temperature and Time: The reaction with thionyl chloride often requires heating (e.g., reflux in an inert solvent like toluene or dichloroethane) to proceed at a reasonable rate. Monitor the reaction by TLC or by observing the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Chlorinating Agent: After the reaction is complete, it is crucial to remove any remaining thionyl chloride, as it can interfere with the subsequent esterification step. This is typically done by distillation or by co-evaporation with an inert solvent like toluene under reduced pressure.
Q1.2: I am observing the formation of a significant amount of dark, insoluble material during the acid chloride formation. What could be the cause?
A1.2: The formation of dark, polymeric material suggests side reactions are occurring. The primary suspect is the unprotected hydroxyl group.
-
Intermolecular Esterification: The newly formed, highly reactive acid chloride can react with the hydroxyl group of another molecule of 4-chloro-1-hydroxy-2-naphthoic acid or its acid chloride, leading to the formation of polyester-like oligomers.
-
Mitigation Strategy: To minimize this, the reaction should be conducted under conditions that favor the desired reaction. Running the reaction at a lower temperature for a longer duration might be beneficial. Alternatively, protecting the hydroxyl group prior to the formation of the acid chloride is a more robust, albeit longer, synthetic strategy.
Part 2: Synthesis and Troubleshooting of Phenyl 4-chloro-1-hydroxy-2-naphthoate
Q2.1: The reaction of my 4-chloro-1-hydroxy-2-naphthoyl chloride with phenol is still giving a low yield. What are the critical parameters for this step?
A2.1: Assuming the acid chloride was successfully synthesized, low yields in the esterification step often point to issues with the reaction conditions.
-
Base Selection: A non-nucleophilic base is essential to scavenge the HCl produced during the reaction without competing with the phenol as a nucleophile. Pyridine is a classic choice as it can also act as a catalyst. Triethylamine (TEA) is another common option. Ensure the base is dry and used in at least stoichiometric amounts (1.1 to 1.5 equivalents).
-
Solvent Choice: An inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene is recommended. The solvent must be anhydrous.
-
Temperature Control: The addition of the acid chloride to the solution of phenol and base should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. After the addition, the reaction can be allowed to warm to room temperature and stirred until completion.
-
Purity of Phenol: Ensure the phenol used is of high purity and is dry.
Q2.2: During the workup, I seem to be losing a significant amount of my product. How can I optimize the extraction and isolation?
A2.2: Product loss during workup is a frequent contributor to low isolated yields.
-
Hydrolysis: Both the starting acid chloride and the final ester product can be susceptible to hydrolysis. During the aqueous workup, minimize the time the organic layer is in contact with the aqueous phases, especially if they are basic. Use of a dilute base solution (e.g., 1-2 M NaOH or NaHCO₃) and performing extractions at cooler temperatures can mitigate this.[4]
-
Emulsion Formation: Naphthoic acid derivatives can sometimes form emulsions during extraction. The addition of brine (a saturated aqueous solution of NaCl) can help to break up emulsions and improve phase separation.
-
Incomplete Extraction: Ensure you are performing multiple extractions (e.g., 3 times) with your organic solvent to fully recover the product from the aqueous layer.
-
Premature Precipitation: If the product is not very soluble in the extraction solvent, it may precipitate out during the workup. If this happens, you may need to use a larger volume of solvent or a more solubilizing one.
Recommended Experimental Protocol: The Acid Chloride Route
This protocol is a recommended starting point and may require optimization for your specific setup and scale.
Step 1: Synthesis of 4-chloro-1-hydroxy-2-naphthoyl chloride
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-chloro-1-hydroxy-2-naphthoic acid (1.0 eq).
-
Add anhydrous toluene (approx. 5-10 mL per gram of starting material).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by the cessation of gas evolution and TLC analysis of a quenched aliquot).
-
Allow the reaction to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure all residual thionyl chloride is removed. The resulting crude 4-chloro-1-hydroxy-2-naphthoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate
-
In a separate flame-dried flask, dissolve phenol (1.1 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane (DCM) (approx. 10-15 mL per gram of the initial carboxylic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-chloro-1-hydroxy-2-naphthoyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cold phenol/pyridine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol).
Data and Visualization
Table 1: Recommended Reagent Stoichiometry and Conditions
| Step | Reagent | Recommended Equivalents | Key Parameters |
| 1. Acid Chloride Formation | 4-chloro-1-hydroxy-2-naphthoic acid | 1.0 | Must be anhydrous |
| Thionyl chloride (SOCl₂) | 2.0 - 3.0 | Use in excess | |
| Solvent (e.g., Toluene) | - | Anhydrous | |
| Temperature | Reflux | Ensure reaction goes to completion | |
| 2. Esterification | 4-chloro-1-hydroxy-2-naphthoyl chloride | 1.0 (crude from Step 1) | Use immediately |
| Phenol | 1.0 - 1.2 | Anhydrous | |
| Base (e.g., Pyridine) | 1.2 - 1.5 | Anhydrous | |
| Solvent (e.g., DCM) | - | Anhydrous | |
| Temperature | 0 °C to Room Temperature | Control exotherm during addition |
Diagrams
Caption: Recommended two-step synthesis of Phenyl 4-chloro-1-hydroxy-2-naphthoate.
Caption: A logical workflow for troubleshooting low yields.
References
-
D. M. Guptill, A. B. Alemán, H. M. Arman, M. P. Doyle, "Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement," Org. Lett., 2021, 23 (1), 145-149. [Link]
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PrepChem, "Synthesis of phenyl 1-hydroxy-2-naphthoate," PrepChem.com, 2023. [Link]
- European Patent Office, "Preparation of hydroxy aromatic carboxylic acids and ester deriv
-
L. Ya. Shteinberg, S. M. Shein, V. M. Dibrova, "SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA," Ukrainian Chemistry Journal, 2023, 89 (4), 51-57. [Link]
- Google Patents, "Method for synthesizing 6-hydroxy-2-naphthoic acid," CN1844072A, 2006.
-
Organic Chemistry Portal, "Ester synthesis by esterification," organic-chemistry.org. [Link]
-
ResearchGate, "A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments," researchgate.net, 2019. [Link]
-
A. Streitwieser, Jr., R. G. Jesaitis, "8-Chloro- and 5,8-Dichloro-1-naphthoic Acids," J. Org. Chem., 1970, 35 (5), 1548–1550. [Link]
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A. I. Dudu, C. Paizs, M. I. Toşa, "Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design," RSC Adv., 2024, 14, 23533-23541. [Link]
-
SIELC Technologies, "Phenyl 4-chloro-1-hydroxy-2-naphthoate," sielc.com, 2018. [Link]
-
ResearchGate, "4-Chloro-1-naphthol," researchgate.net, 2011. [Link]
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A. H. F. A. El-Wahab, H. M. Mohamed, A. M. El-Agrody, A. H. Bedair, "The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl α‐cyanocinnamates: A review of synthesis, reactions and applications of naphthopyrano," European Journal of Chemistry, 2013, 4 (4), 467-483. [Link]
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The Royal Society of Chemistry, "Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate," RSC Green Chemistry, 2017. [Link]
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ResearchGate, "Why am I getting very low yield when I try to prepare lavandulyl acetate by exactly following the same method as written in this paper?," researchgate.net, 2014. [Link]
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Reddit, "Why are my ester hydrolysis not working," reddit.com, 2023. [Link]
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ACS Publications, "Synthesis of Nanocellulose Derivatives through Esterification with Naphthoic Acid as a Fluorescent Additive," ACS Sustainable Chemistry & Engineering, 2022. [Link]
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ResearchGate, "Research for the process of esterifying 2,6-naphthalene dicarboxylic acid by methanol - Determination for the optimum catalyst and the reaction conditions," researchgate.net, 2014. [Link]
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Organic Syntheses, "Cyanic acid, phenyl ester," orgsyn.org. [Link]
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Quora, "What factors may influence the yield of an ester?," quora.com, 2015. [Link]
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Sinfoo, "Exploring Phenyl 1-Hydroxy-2-Naphthoate for Liquid Crystal Applications," sinfoo.com, 2024. [Link]
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S. A. L. Morais, "Design and Synthesis of Naphthol Derivative," sciforum.net, 2017. [Link]
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University of Rochester, "Troubleshooting: How to Improve Yield," chem.rochester.edu. [Link]
- Google Patents, "Naphthoic acid ester plasticizers and method of making," US20180118917A1, 2018.
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MDPI, "Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes," Catalysts, 2019, 9(10), 851. [Link]
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YouTube, "A-Level H2 Chemistry: Esterification of Phenols," youtube.com, 2022. [Link]
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Malaysian Journal of Analytical Sciences, "EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS," mjas.analis.com.my, 2020. [Link]
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Technical Support Center: A Troubleshooting Guide for the HPLC Analysis of Phenyl 4-chloro-1-hydroxy-2-naphthoate
Welcome to the technical support center for the HPLC analysis of Phenyl 4-chloro-1-hydroxy-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the chromatographic analysis of this compound. Here, we will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reliable analytical methodology.
Understanding the Analyte: Phenyl 4-chloro-1-hydroxy-2-naphthoate
Before delving into troubleshooting, a foundational understanding of the analyte's physicochemical properties is paramount. This knowledge informs our chromatographic strategy, particularly in a reversed-phase HPLC context.
Table 1: Physicochemical Properties of Phenyl 4-chloro-1-hydroxy-2-naphthoate
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₁ClO₃ | [1] |
| Molecular Weight | 298.72 g/mol | [1][2] |
| LogP | 5.12 | [2] |
| Melting Point | 94-96 °C | [3] |
| pKa (Predicted) | 7.71 ± 0.50 | [3] |
The high LogP value of 5.12 indicates that Phenyl 4-chloro-1-hydroxy-2-naphthoate is a non-polar, hydrophobic compound, making it well-suited for reversed-phase HPLC.[2] The presence of a hydroxyl group and a chloro group can influence its interaction with the stationary phase and its solubility in different mobile phases.
Recommended Starting Method
A common and effective method for the analysis of Phenyl 4-chloro-1-hydroxy-2-naphthoate is reversed-phase HPLC.[2]
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier |
| Acid Modifier | 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for MS-compatible applications)[2] |
| Detection | UV, wavelength to be determined based on the analyte's UV spectrum |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
This method is scalable and can be adapted for impurity analysis and preparative separations.[2]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Peak Shape Problems
Peak tailing is a common issue that can compromise peak integration and resolution.[4][5] It is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.[6]
Causality: In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction.[6] However, for a molecule like Phenyl 4-chloro-1-hydroxy-2-naphthoate, the hydroxyl group can engage in secondary polar interactions with residual silanol groups on the silica-based stationary phase.[4][7] These interactions are a primary cause of peak tailing.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Troubleshooting:
-
System Evaluation:
-
Check Fittings: Ensure all tubing connections, especially between the injector, column, and detector, are secure and free of dead volume.[7] Improperly seated ferrules can create voids that lead to peak tailing.
-
Tubing: Use tubing with a narrow internal diameter and keep the length between the column and detector as short as possible to minimize extra-column band broadening.[5]
-
-
Column Health Assessment:
-
Contamination: Adsorption of sample matrix components can lead to peak distortion.[4] Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[8]
-
Column Void: A void at the head of the column can cause peak tailing.[6] If suspected, you can try reversing the column (if the manufacturer allows) and flushing it to waste.[6] However, column replacement is often the best solution.
-
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can affect the ionization state of residual silanols. Lowering the pH (e.g., to 2.5-3 with phosphoric or formic acid) can suppress the ionization of silanol groups, reducing their interaction with the analyte.
-
Buffer Addition: Using a buffer in the mobile phase can help maintain a consistent pH and improve peak shape.[5]
-
-
Column Selection:
-
If tailing persists, consider using a column with a different stationary phase or one that is end-capped to minimize exposed silanol groups.
-
Retention Time Instability
Retention time stability is critical for reliable peak identification and quantification. Drifting or variable retention times can indicate a problem with the HPLC system or the method's robustness.[9]
Causality: Consistent retention times depend on a stable mobile phase composition, flow rate, and column temperature.[9] Any fluctuation in these parameters will directly impact the analyte's retention.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time shifts.
Step-by-Step Troubleshooting:
-
System Leak Check:
-
Even a small, non-visible leak can cause fluctuations in flow rate and retention times.[10] Carefully inspect all fittings and connections for any signs of moisture.
-
-
Pump and Mobile Phase Delivery:
-
Flow Rate Verification: Manually check the flow rate using a graduated cylinder and a stopwatch to ensure the pump is delivering the set flow rate accurately.[4]
-
Mobile Phase Degassing: Inadequate degassing can lead to air bubbles in the pump, causing flow rate instability.[9][11] Ensure your mobile phase is properly degassed.
-
Mobile Phase Composition: If using a gradient, ensure the solvent mixing is accurate and reproducible.[4] For isocratic methods, ensure the mobile phase is well-mixed.
-
-
Temperature Control:
-
Column Equilibration:
-
Insufficient equilibration time between injections, especially after a gradient, can lead to retention time drift.[12] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Resolution and Baseline Issues
Poor resolution can lead to inaccurate quantification and identification of co-eluting peaks.[13] Resolution is a function of column efficiency, selectivity, and retention factor.[13]
Causality: Inadequate separation can result from a suboptimal mobile phase composition, an inappropriate stationary phase, or a loss of column performance.[13][14]
Step-by-Step Troubleshooting:
-
Optimize Mobile Phase Selectivity:
-
Organic Modifier: Vary the ratio of acetonitrile to water. Sometimes, switching to a different organic modifier like methanol can alter the selectivity and improve resolution.
-
pH Adjustment: Changing the pH of the mobile phase can affect the ionization of both the analyte and impurities, potentially improving their separation.
-
-
Adjust Gradient Profile (if applicable):
-
A shallower gradient can increase the separation between closely eluting peaks.
-
-
Column Parameters:
-
Column Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, though it will also increase analysis time.[15]
-
Column Choice: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., a phenyl column for potential π-π interactions) or a longer column with smaller particles could provide the necessary efficiency for separation.[16]
-
A stable baseline is essential for accurate peak detection and integration. Baseline issues can be categorized as noise (high-frequency) or drift (low-frequency).[17]
Causality: Baseline problems can stem from the mobile phase, detector, or pump.[11][17][18]
Table 3: Common Causes and Solutions for Baseline Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Noisy Baseline (Regular) | Pump pulsations, faulty check valves[17][19] | Check pump seals and check valves. Ensure proper mobile phase degassing. |
| Noisy Baseline (Irregular) | Contaminated or old mobile phase[11][20], air bubbles in the detector[11], failing detector lamp[19] | Prepare fresh, high-purity mobile phase.[11] Flush the detector cell. Check the detector lamp's energy output. |
| Drifting Baseline | Column temperature fluctuations[21], slow column equilibration[11], mobile phase contamination[11] | Use a column oven.[21] Ensure sufficient column equilibration time. Prepare fresh mobile phase. |
Experimental Protocol: Isolating the Source of Baseline Noise
-
Stop the Flow: Turn off the HPLC pump.
-
Observe the Baseline:
References
-
HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
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Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Phenyl 4-chloro-1-hydroxy-2-naphthoate. (2018, May 16). SIELC Technologies. Retrieved from [Link]
- Review on Common Observed HPLC Troubleshooting Problems. (2020, August 28). International Journal of Pharmaceutical Sciences and Research.
-
What are the Reasons for Resolution Failure in HPLC? (n.d.). Chromatography Today. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Retrieved from [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. Retrieved from [Link]
- The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. (2023, September 17). bioRxiv.
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). ALWSCI. Retrieved from [Link]
-
HPLC Troubleshooting: What is causing baseline noise? (2022, October 25). Axion Labs [Video]. YouTube. Retrieved from [Link]
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Journal of Pharmaceutical Research and Development.
-
Phenyl 4-chloro-1-hydroxy-2-naphthoate. (n.d.). GSRS. Retrieved from [Link]
-
LC Troubleshooting—Retention Time Shift. (2019, April 1). Restek Resource Hub. Retrieved from [Link]
- Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). LCGC Europe.
-
Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Separation Science. Retrieved from [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved from [Link]
- A Comparative Guide to HPLC Purity Validation of 5,6,7,8-Tetrahydro-2-naphthoic Acid. (n.d.). BenchChem.
- Characterization of phenyl-type HPLC adsorbents. (2005, April 1).
- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025, August 30). Analytical and Bioanalytical Chemistry.
-
Why Does Retention Time Shift? | HPLC Tip. (2025, May 21). Phenomenex [Video]. YouTube. Retrieved from [Link]
-
HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Full Spectrum Analytics. Retrieved from [Link]
- Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1). LCGC North America.
- Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025, August 30). Analytical and Bioanalytical Chemistry.
-
HYDROXY-2-NAPHTHOIC ACID. (n.d.). Inchem.org. Retrieved from [Link]
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- 2. Phenyl 4-chloro-1-hydroxy-2-naphthoate | SIELC Technologies [sielc.com]
- 3. Phenyl 1-hydroxy-2-naphthoate | 132-54-7 [chemicalbook.com]
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Technical Support Center: Aggregation of Phenyl 4-chloro-1-hydroxy-2-naphthoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Phenyl 4-chloro-1-hydroxy-2-naphthoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solution behavior of this compound. Due to its complex molecular structure, understanding and controlling its aggregation is critical for obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Phenyl 4-chloro-1-hydroxy-2-naphthoate and what are its key structural features?
Phenyl 4-chloro-1-hydroxy-2-naphthoate is a derivative of 1-hydroxy-2-naphthoic acid.[1][2] Its structure is characterized by a planar naphthalene core, a hydroxyl group (-OH), a phenyl ester group, and a chloro (-Cl) substituent. These features collectively contribute to its physicochemical properties and its propensity to aggregate in solution. The large, hydrophobic naphthalene ring system is prone to π-π stacking interactions, while the hydroxyl and ester groups can participate in hydrogen bonding and dipole-dipole interactions. The chloro-substituent further increases the molecule's hydrophobicity, often reducing its solubility in aqueous media.
Q2: Why is this molecule prone to aggregation in solution?
The aggregation of Phenyl 4-chloro-1-hydroxy-2-naphthoate is driven by a combination of intermolecular forces aiming to minimize unfavorable interactions with the solvent and maximize favorable interactions between solute molecules. The primary drivers are:
-
Hydrophobic Effect: In polar solvents like water, the large, nonpolar naphthalene and phenyl rings disrupt the solvent's hydrogen-bonding network. To minimize this disruption, the molecules self-associate, effectively sequestering the hydrophobic surfaces away from the solvent.[3]
-
π-π Stacking: The electron-rich aromatic rings of the naphthalene core and the phenyl ester can stack on top of each other, a stabilizing non-covalent interaction common in planar aromatic systems.
-
Hydrogen Bonding: The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, potentially forming networks between molecules, especially in non-polar or aprotic solvents where solute-solute hydrogen bonds can be more favorable than solute-solvent interactions.
Q3: How does aggregation affect my experimental results?
Undetected aggregation can be a significant source of experimental artifacts and irreproducibility. Key consequences include:
-
Inaccurate Potency in Bioassays: Aggregates can lead to a phenomenon known as "promiscuous inhibition" by non-specifically sequestering proteins or interfering with assay readouts (e.g., light scattering in absorbance assays). This results in an overestimation of biological activity.
-
Poor Pharmacokinetics: In drug development, aggregation can drastically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Inconsistent Spectroscopic Data: Aggregates scatter light, which can cause sloping baselines and artificially high absorbance readings in UV-Vis spectroscopy. It can also lead to fluorescence quenching or the appearance of new emissive species (excimers), complicating data analysis.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Persistent Precipitation or Low Solubility
Q: I am struggling to dissolve Phenyl 4-chloro-1-hydroxy-2-naphthoate, or it precipitates out of my stock solution upon storage or dilution. What steps can I take?
A: This is a classic solubility and stability issue, likely stemming from an inappropriate choice of solvent or concentration. The goal is to find a solvent system where solute-solvent interactions are strong enough to overcome the solute-solute interactions that lead to aggregation and precipitation.[3]
| Solvent Class | Examples | Suitability for Stock Solution (High Conc.) | Notes |
| Polar Aprotic | DMSO, DMF, NMP | Excellent | Strong solubilizing power. DMSO is hygroscopic; absorb water over time, which can promote precipitation. Store desiccated. |
| Polar Protic | Ethanol, Methanol | Good to Moderate | Can be used for stock, but solubility limits may be lower than in DMSO. Good as co-solvents for aqueous dilutions. |
| Ethers | Dioxane, THF | Moderate | Use with caution. Peroxide formation can be an issue with aged solvents. |
| Aqueous Buffer | PBS, Tris, HEPES | Poor | Unsuitable for primary stock. The compound is highly likely to be insoluble or form aggregates. Requires significant co-solvent. |
Problem 2: Inconsistent or Drifting Spectroscopic Readings
Q: My UV-Vis absorbance readings are not stable, and the baseline is often sloped. Could aggregation be the cause?
A: Absolutely. Aggregation is a leading cause of such artifacts. As molecules associate into larger particles (from dimers to nano-aggregates), they begin to scatter light. This scattering effect is wavelength-dependent (stronger at shorter wavelengths), which causes a rising, sloped baseline in a UV-Vis spectrum. Drifting readings can indicate that the aggregation process is ongoing and has not reached equilibrium.
-
Prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO.
-
Create a dilution series of the compound directly in the aqueous assay buffer. Aim for a final DMSO concentration that is constant across all wells and identical to your assay conditions (e.g., 1%).
-
Measure the full UV-Vis spectrum (e.g., 250-600 nm) for each concentration immediately after dilution (T=0).
-
Incubate the plate for a period relevant to your assay (e.g., 30 minutes) at the assay temperature.
-
Re-measure the spectra of the same dilution series.
-
Analyze the Data:
-
Check for Non-linearity: Plot absorbance at λ_max vs. concentration. A deviation from a linear Beer-Lambert plot is a strong indicator of aggregation.
-
Look for Sloped Baselines: Examine the absorbance in a region where the compound does not absorb (e.g., >500 nm). An increase in absorbance in this region indicates light scattering from aggregates.
-
Observe Spectral Changes: Note any shifts in the λ_max or changes in the shape of the spectral curve between T=0 and T=30 min, which can indicate time-dependent aggregation.
-
Experimental Protocols
Protocol 1: Preparation and Quality Control of a Stock Solution
This protocol provides a self-validating system to ensure you are working with a monomeric solution.
-
Material Preparation: Use high-purity Phenyl 4-chloro-1-hydroxy-2-naphthoate (>98%). Use anhydrous, spectroscopy-grade DMSO.
-
Dissolution: Accurately weigh the compound and dissolve in DMSO to a final concentration of 10 mM. Use a glass vial. Facilitate dissolution by vortexing for 1-2 minutes. Gentle warming (to 30-40°C) can be applied if necessary, but allow the solution to return to room temperature before use.[5]
-
Initial Quality Control (QC):
-
Visually inspect the solution against a bright light. It should be completely clear, with no visible particulates or haze.
-
Dilute an aliquot of the stock 1:100 in acetonitrile and obtain a UV-Vis spectrum. This spectrum will serve as your "monomer reference."
-
-
Aqueous Dilution Test (Critical QC Step):
-
Dilute the 10 mM DMSO stock to 10 µM in your target aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be ≤1%.
-
Immediately measure the UV-Vis spectrum.
-
Validation: The spectral shape should be identical to your monomer reference in acetonitrile. The presence of a sloped baseline or a new shoulder in the peak indicates the formation of aggregates upon dilution.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Use vials with tight-sealing caps to prevent moisture absorption by the DMSO.
References
- This cit
-
Zhang, Q., Li, M., & Mei, X. (2015). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(1). Available at: [Link]
-
Zhang, Q., Li, M., & Mei, X. (2015). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2-naphthoic acid. PubChem Compound Database. Retrieved January 26, 2026, from [Link]
-
SIELC Technologies. (2018). Phenyl 4-chloro-1-hydroxy-2-naphthoate. Retrieved January 26, 2026, from [Link]
-
Muthu, S., et al. (2017). Spectroscopic exploration in aggregation with in silico molecular modeling and in vitro assay on antioxidant 7-chloro-2-4-fluorophenyl-3-hydroxychromen-4-one. Journal of Molecular Structure, 1130, 84-98. Available at: [Link]
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Chemistry LibreTexts. (2023). Factors Affecting Solubility. Retrieved January 26, 2026, from [Link]
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da Silva, A. B. F., et al. (2015). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Journal of the Brazilian Chemical Society. Available at: [Link]
- This cit
-
Chemistry LibreTexts. (2020). Identification of Unknowns (Experiment). Retrieved January 26, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Phenyl 4-chloro-1-hydroxy-2-naphthoate Analogs in Anticancer Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Phenyl 4-chloro-1-hydroxy-2-naphthoate and its analogs, focusing on their potential as anticancer agents. Drawing from a range of in-vitro studies, this document synthesizes the current understanding of how structural modifications to the naphthoate and related naphthoquinone scaffolds influence their cytotoxic and mechanistic profiles. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.
Introduction: The Therapeutic Potential of the Naphthoquinone Scaffold
The 1,4-naphthoquinone moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products with significant biological activities, including anticancer properties.[1][2] Compounds like streptonigrin and mitomycin A are well-known anticancer drugs that feature this chemical core.[1] The reactivity of the quinone system, particularly its ability to undergo redox cycling and generate reactive oxygen species (ROS), is a key contributor to its cytotoxicity against cancer cells.[1] Phenyl 4-chloro-1-hydroxy-2-naphthoate and its analogs are synthetic derivatives that aim to harness and modulate this inherent bioactivity for improved therapeutic indices. The 1-hydroxy-2-naphthoate framework itself is a key component of natural products with cytotoxic and anti-inflammatory activities.[3] This guide will delve into the nuanced effects of various substituents on the phenyl and naphthoate rings, providing a comparative analysis of their anticancer efficacy.
Core Structure and Key Pharmacophoric Features
The fundamental structure of the compounds discussed in this guide is Phenyl 4-chloro-1-hydroxy-2-naphthoate. The key pharmacophoric features that are often manipulated to understand the SAR are:
-
The Naphthoate Core: The planarity and aromaticity of this bicyclic system are crucial for intercalation with DNA and interaction with protein targets.
-
The 1-Hydroxy Group: This group can participate in hydrogen bonding with biological targets and may influence the electronic properties of the quinone-like system.
-
The 4-Chloro Substituent: The electronegativity and size of this halogen can impact the reactivity of the naphthoate ring and its interactions with target proteins.
-
The Phenyl Ester Group: The phenyl ring can be substituted with various functional groups to modulate lipophilicity, electronic effects, and steric hindrance, all of which can significantly alter biological activity.
Comparative Analysis of Analog Performance: A Structure-Activity Relationship Study
The potency and selectivity of Phenyl 4-chloro-1-hydroxy-2-naphthoate analogs are highly dependent on the nature and position of substituents on both the naphthoate and phenyl rings. The following sections and the corresponding data table summarize the key SAR findings from various studies on related naphthoquinone and naphthoate derivatives.
Impact of Substitution on the Naphthoquinone/Naphthoate Ring
Studies on various 1,4-naphthoquinone derivatives have demonstrated that substitutions at the 2- and 3-positions significantly influence their anticancer activity. For instance, the introduction of sulfur-containing side chains at these positions in Vitamin K3 analogs resulted in compounds with remarkable inhibitory effects on cancer cells, surpassing the efficacy of the parent compound.[4] Furthermore, the presence of an aminonaphthoquinone moiety, an amide linkage, and a propyl thio moiety were highlighted as important for enhancing anticancer properties in a separate study.[5]
Role of the Phenyl Ring and its Substituents
The nature of the substituent on the phenyl ring of the ester group plays a critical role in modulating the anticancer activity. In a series of 4-phenylthiazole analogs, which share a similar structural motif, it was found that electron-donating groups on the phenyl ring were well-tolerated and, in some cases, enhanced the inhibitory activity against key enzymes.[6] Specifically, electronegative substitutions on the phenyl group of certain thiazole 1,4-naphthoquinone derivatives were shown to contribute to significant cytotoxic activity.[4]
Comparative Cytotoxicity Data
The following table summarizes the in-vitro cytotoxic activity of selected naphthoquinone and naphthoate analogs against various cancer cell lines. This data provides a quantitative comparison of how structural modifications impact anticancer potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Benzoacridinedione derivative (6b) | MCF-7 (Breast) | 5.4 | Fused heterocyclic ring system | [1] |
| Benzoacridinedione derivative (7b) | MCF-7 (Breast) | ~10 | Fused heterocyclic ring system | [1] |
| Thiazole 1,4-naphthoquinone (60c) | SH-SY5Y (Neuroblastoma) | 1.5 | Thiazole and amino substitution | [4] |
| Thiazole 1,4-naphthoquinone (60d) | SH-SY5Y (Neuroblastoma) | 0.004 | Electronegative substitution on phenyl group | [4] |
| N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate (3bl) | Mcl-1 Inhibition (Ki) | 0.031 | Sulfamoyl and substituted phenyl group | [7] |
| Substituted 1,4-naphthoquinone (14) | MCF-7 (Breast) | 15 | Specific side chain on naphthoquinone | [8] |
| Aminonaphthoquinone derivative (5v) | MCF-7 (Breast) | 1.2 (24h), 0.9 (48h) | Aminonaphthoquinone, amide, propyl thio moiety | [5] |
| Imidazole derivative (44) | Cancer cells | 6.4 | Imidazole substitution | [9] |
This table is a synthesis of data from multiple sources on structurally related compounds to illustrate general SAR trends.
Mechanistic Insights and Signaling Pathways
The anticancer activity of naphthoquinone-based compounds is often attributed to a multi-faceted mechanism of action. Understanding these pathways is crucial for rational drug design and development.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain naphthoquinone derivatives can trigger cell cycle arrest, often at the G1/S or G2/M phase, preventing cancer cell proliferation.[5] This is often accompanied by morphological changes characteristic of apoptosis.
Inhibition of Anti-Apoptotic Proteins
A more targeted approach involves the inhibition of specific anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1. The evasion of apoptosis is a hallmark of cancer, and Mcl-1 is a key survival protein for many tumor types. Structure-based design has led to the development of 1-hydroxy-2-naphthoate-based inhibitors that selectively bind to the hydrophobic groove of Mcl-1, displacing pro-apoptotic proteins and triggering cell death.[7] The selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL is driven by interactions with a deeper p2 pocket in Mcl-1.[7]
Modulation of Inflammatory Pathways
Chronic inflammation is closely linked to cancer development and progression. Some naphthoate derivatives have demonstrated potent anti-inflammatory effects. For instance, methyl-1-hydroxy-2-naphthoate was found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the NF-κB, JNK, and p38 MAPK signaling pathways.[10] This dual anticancer and anti-inflammatory activity could be beneficial in a therapeutic context.
Signaling Pathway Diagram
Caption: Inferred signaling pathways for naphthoate analogs.
Experimental Protocols for Evaluation
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are representative methodologies for assessing the anticancer activity of Phenyl 4-chloro-1-hydroxy-2-naphthoate analogs.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow Diagram
Caption: Workflow for in-vitro cytotoxicity testing.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis (e.g., Mcl-1, Bcl-2, caspases) or signaling pathways (e.g., NF-κB, p-JNK, p-p38).
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time, then harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate (e.g., ECL) to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion and Future Directions
The structure-activity relationship of Phenyl 4-chloro-1-hydroxy-2-naphthoate analogs and related naphthoquinone derivatives is a promising area of research for the development of novel anticancer agents. The available data suggests that modifications to both the naphthoate core and the phenyl ester group can significantly impact cytotoxic potency and selectivity. Key takeaways include the importance of substitutions at the 2- and 3-positions of the naphthoquinone ring and the influence of electronic effects of substituents on the phenyl ring.
Future research should focus on a more systematic exploration of the substituent effects on the phenyl ring of Phenyl 4-chloro-1-hydroxy-2-naphthoate to fine-tune its activity and selectivity. In-vivo studies are also necessary to validate the in-vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising analogs. Furthermore, a deeper investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design of the next generation of naphthoate-based anticancer drugs.
References
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- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023).
- Phenyl 4-chloro-1-hydroxy-2-naphtho
- Reactivity and structure of derivatives of 2‐hydroxy‐1,4‐naphthoquinone (lawsone). (2025).
- Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (n.d.). MDPI.
- Phenyl 1-hydroxy-2-naphtho
- In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)
- NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW. (n.d.). SciELO.
- Synthesis, Characterization and Photophysical Properties of Naphtho[2,3-b]Indolizine-6,11-Dione Deriv
- PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHO
- Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. (n.d.). PubMed.
- In Vitro and In Vivo Biological Evaluation of Novel 1,4‐Naphthoquinone Derivatives as Potential Anticancer Agents. (n.d.).
- Synthesis and Biological Evaluation of New Naphthoquinones Deriv
- NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW. (n.d.). Redalyc.
- Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein. (n.d.). PubMed Central.
- In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. (2013). International Journal of Pharmaceutical Sciences Review and Research.
- A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. (2025).
- Synthesis and Biological Evaluation of Cytotoxic 6(7)‐Alkyl‐2‐hydroxy‐1,4‐naphthoquinones. (2025).
- Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. (2025).
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). PubMed.
- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025).
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). Royal Society of Chemistry.
- Exploring Phenyl 1-Hydroxy-2-Naphthoate for Liquid Crystal Applic
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- The role of physicochemical and topological parameters in drug design. (2024). Frontiers.
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- 1-Hydroxy-2-naphtho
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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study Using Phenyl 4-chloro-1-hydroxy-2-naphthoate
Foreword: On Scientific Rigor and the Hypothetical Nature of this Guide
In the landscape of targeted cancer therapy, the robust evaluation of novel chemical entities is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for benchmarking a potential new kinase inhibitor. It is crucial to state at the outset that the subject of this guide, Phenyl 4-chloro-1-hydroxy-2-naphthoate (hereafter designated PCN ), is not a recognized kinase inhibitor within the current scientific literature. Our extensive search has yielded no data on its biological activity in this context.
Therefore, this document is presented as a hypothetical case study . We will proceed as if PCN has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology. This approach allows us to illustrate the rigorous, multi-faceted process of benchmarking a novel compound against established, FDA-approved drugs, thereby providing a valuable and practical template for your own research endeavors. The principles, protocols, and data interpretation frameworks described herein are grounded in established scientific methodologies and are directly applicable to the evaluation of any new kinase inhibitor.
Introduction: The Rationale for Benchmarking a Novel EGFR Inhibitor
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through activating mutations in the kinase domain, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This has led to the development of targeted therapies, specifically tyrosine kinase inhibitors (TKIs), that aim to block the aberrant signaling from EGFR.
First-generation EGFR-TKIs, such as Gefitinib and Erlotinib , have demonstrated significant clinical efficacy, particularly in patients with specific EGFR mutations like the exon 19 deletion or the L858R point mutation.[5][6] These drugs function by competitively binding to the ATP-binding site within the EGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[7][8][9]
Our hypothetical compound, PCN, has been posited to share this mechanism of action. The critical first step in evaluating its potential as a therapeutic agent is to benchmark its performance against the established standards of care. This guide will detail the essential in vitro assays required to compare the potency, selectivity, and cellular effects of PCN against Gefitinib and Erlotinib.
The EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to changes in gene expression and cellular behavior. Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, which in turn activate downstream pathways such as the RAS-RAF-MEK-ERK pathway (regulating proliferation) and the PI3K-AKT pathway (promoting survival).[2] EGFR-TKIs act by preventing this initial autophosphorylation step.
Caption: Simplified diagram of the EGFR signaling pathway.
Comparative Analysis of Kinase Inhibitors
A thorough benchmarking study requires a multi-pronged approach, evaluating the compound's activity at both a biochemical and a cellular level.
In Vitro Kinase Inhibition Assay
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of PCN against EGFR and compare it to Gefitinib and Erlotinib. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This assay will be performed against both wild-type (WT) EGFR and the common activating mutant, L858R, to assess for differential potency.
Data Summary: Biochemical IC50 Values
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R Mutant) IC50 (nM) |
| PCN (Hypothetical) | TBD | TBD |
| Gefitinib | ~100-1000 | < 100 |
| Erlotinib | ~100-1000 | < 100 |
| Note: IC50 values are approximate and can vary based on assay conditions. The values for Gefitinib and Erlotinib are based on published data.[10] |
Kinase Selectivity Profile
While potent inhibition of the primary target is desired, off-target effects can lead to toxicity. Therefore, understanding the selectivity profile of a novel inhibitor is crucial. A broader kinase screen would typically be performed, but for the purpose of this guide, we will focus on the known selectivity of our comparators.
Gefitinib is known to be highly selective, binding to only a few kinases with high affinity.[11] In contrast, Erlotinib has been shown to be a multi-kinase inhibitor, targeting several other protein kinases, which may contribute to its different side-effect profile.[11] A comprehensive evaluation of PCN would necessitate screening against a panel of kinases to determine its selectivity.
Cell-Based Proliferation Assay
To translate the biochemical findings into a more physiologically relevant context, a cell-based proliferation assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13] We will use NSCLC cell lines expressing either wild-type EGFR (e.g., A549) or a sensitizing EGFR mutation (e.g., NCI-H1975, which harbors the L858R mutation).
Data Summary: Cellular GI50 Values (50% Growth Inhibition)
| Compound | A549 (EGFR WT) GI50 (µM) | NCI-H1975 (EGFR L858R) GI50 (µM) |
| PCN (Hypothetical) | TBD | TBD |
| Gefitinib | > 10 | < 1 |
| Erlotinib | > 10 | < 1 |
| Note: GI50 values are approximate and can vary. The values for Gefitinib and Erlotinib are based on published data.[14] |
Experimental Protocols
Adherence to standardized and well-validated protocols is the cornerstone of reproducible and trustworthy scientific research. The following sections provide detailed, step-by-step methodologies for the key experiments described in this guide.
Experimental Workflow
The overall workflow for benchmarking a novel kinase inhibitor involves a logical progression from biochemical characterization to cellular assays.
Caption: General experimental workflow for kinase inhibitor benchmarking.
Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to kinase activity.[15]
Materials:
-
Recombinant Human EGFR (active kinase domain, wild-type and L858R mutant)
-
PCN (test inhibitor), Gefitinib, and Erlotinib (control inhibitors)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[15]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of PCN, Gefitinib, and Erlotinib in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or 5% DMSO (for vehicle control).
-
Enzyme Addition: Add 2 µL of diluted EGFR enzyme (concentration to be optimized as per manufacturer's instructions).
-
Substrate/ATP Mix: Add 2 µL of a mixture containing the Poly(Glu, Tyr) substrate and ATP. The final ATP concentration should be close to the Km for EGFR.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for a luciferase reaction. Incubate at room temperature for 30 minutes.[15]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: MTT Cell Proliferation Assay
This protocol outlines the steps for determining the effect of kinase inhibitors on the proliferation of NSCLC cell lines.[12][16]
Materials:
-
NSCLC cell lines (e.g., A549 and NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
PCN, Gefitinib, and Erlotinib
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the inhibitors in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.[12]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Gently mix the contents of the wells and read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 value using a non-linear regression analysis.
Conclusion and Future Directions
This guide has outlined a foundational strategy for the initial benchmarking of a novel, hypothetical kinase inhibitor, PCN, against the established EGFR inhibitors Gefitinib and Erlotinib. By systematically determining the biochemical IC50 values against both wild-type and mutant forms of the target enzyme, and by assessing the compound's anti-proliferative effects in relevant cancer cell lines, a clear, data-driven comparison can be made.
The hypothetical results of these experiments would dictate the future trajectory of PCN's development. Favorable outcomes, such as high potency against mutant EGFR and a clean selectivity profile, would warrant further investigation, including in vivo efficacy studies in animal models and a more comprehensive safety and toxicology assessment. Conversely, poor performance in these initial assays would suggest that resources should be redirected to more promising candidates.
Ultimately, the rigorous and objective comparison of a novel compound to the existing standards of care is an indispensable step in the long and challenging journey of drug discovery and development. It ensures that only the most promising candidates, with a clear potential to improve upon current therapies, are advanced toward clinical application.
References
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- O'Hare, T., et al. (2024). Erlotinib.
- Amann, J., et al. (2005). Concordance between IC50 values for gefitinib vs erlotinib.
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
- Sakai, K., et al. (2022). Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. PubMed, 36203112.
- Koyama, K., & Nakagawa, T. (2018). Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis.
- Patsnap. (2024). What is the mechanism of Gefitinib?
- ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway.
- Ramachandran, V., et al. (2019). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research, 150(1), 56–62.
- Drugs.com. (2024). How does erlotinib work (mechanism of action)? Drugs.com.
- Abdel-Atty, M. M., et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific Reports, 13(1), 2139.
- Patsnap. (2024). What is the mechanism of Erlotinib Hydrochloride?
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available at: [Link]
- ResearchGate. (n.d.). Mechanism of action of gefitinib.
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- ChemicalBook. (2023). Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook.
- ResearchGate. (n.d.). Illustrates Erlotinib's mechanism of action in inhibiting EGFR...
- Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- ResearchGate. (n.d.). Target profiles of gefitinib and erlotinib.
- Tin, A. S., et al. (2025). Treatment Outcomes From Erlotinib and Gefitinib in Advanced Epidermal Growth Factor Receptor–Mutated Nonsquamous. JMIR Cancer, 11, e55047.
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Available at: [Link]
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- Iida, M., et al. (2014). Enhanced gefitinib-induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia-mutated kinase inhibition in non-small-cell lung cancer cells. Cancer Science, 105(3), 337–344.
- Pao, W., & Chmielecki, J. (2010). Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. Cancer Network, 34(5).
- ClinPGx. (n.d.).
- Yang, Z., et al. (2017). Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: a meta-analysis. UCL Discovery.
- Kim, Y., et al. (2021). Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types. Scientific Reports, 11(1), 931.
- ResearchGate. (2025). MTT Proliferation Assay Protocol.
- Al-Salahi, R., et al. (2024). Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics. Semantic Scholar.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
